Methyl 2-(4-chlorophenyl)acrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWLCWXTWGETFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of Methyl 2-(4-chlorophenyl)acrylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl (2E)-3-(4-chlorophenyl)acrylate
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and safety considerations for Methyl (2E)-3-(4-chlorophenyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights. It details the compound's structural attributes, spectroscopic signature, and thermal characteristics, and provides validated protocols for its synthesis and analytical quantification. The guide emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the compound's behavior.
A Note on Nomenclature and Structure
The topic specified is "Methyl 2-(4-chlorophenyl)acrylate". However, the vast majority of scientific literature, commercial availability, and documented applications refer to its isomer, Methyl 3-(4-chlorophenyl)acrylate , commonly known as Methyl 4-chlorocinnamate . The structural difference lies in the position of the (4-chlorophenyl) group on the acrylate backbone.
-
2-position: The substituent is on the α-carbon, adjacent to the carbonyl group.
-
3-position: The substituent is on the β-carbon, at the terminus of the alkene.
Given the prevalence and utility of the 3-substituted isomer in chemical and pharmaceutical research, this guide will focus exclusively on Methyl (2E)-3-(4-chlorophenyl)acrylate . The "(2E)" designation specifies the trans stereochemistry of the alkene, which is the most common and stable isomer.
Caption: Structural comparison of 2- and 3-substituted isomers.
Core Physicochemical Properties
Methyl (2E)-3-(4-chlorophenyl)acrylate is a white to pale yellow solid at room temperature, possessing a faint, sweet odor.[1] Its properties make it a versatile intermediate in organic synthesis. It is soluble in common organic solvents such as alcohols and ethers but has limited solubility in water.[1]
Table 1: Key Physicochemical Data for Methyl (2E)-3-(4-chlorophenyl)acrylate
| Property | Value | Source(s) |
| IUPAC Name | methyl (2E)-3-(4-chlorophenyl)prop-2-enoate | |
| Synonyms | Methyl 4-chlorocinnamate, Methyl p-chlorocinnamate | [2][3] |
| CAS Number | 7560-44-3 | [2] |
| Molecular Formula | C₁₀H₉ClO₂ | [2] |
| Molecular Weight | 196.63 g/mol | [2][4] |
| Appearance | White to pale yellow solid/liquid | [1][3] |
| Melting Point | 76-77 °C | [1][3] |
| Boiling Point | 292.8 ± 15.0 °C (Predicted) | [1] |
| Flash Point | 144.4 °C | [1] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.572 | [1] |
| Vapor Pressure | 0.0018 mmHg at 25°C | [1] |
| Storage | Sealed in dry, 2-8°C | [1][4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The key features are derived from the aromatic ring, the α,β-unsaturated ester system, and the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the vinylic protons of the acrylate backbone, and the methyl ester protons. The large coupling constant (J ≈ 16.0 Hz) between the two vinylic protons is diagnostic of the (E)- or trans-configuration.[5]
-
¹³C NMR: The carbon spectrum shows signals for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the chlorine substituent), the vinylic carbons, and the methyl carbon.[5]
Table 2: Representative NMR Data (CDCl₃ Solvent)
| Signal Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Key Feature(s) |
| Methyl (O-CH₃) | 3.78 (s, 3H) | 51.8 | Singlet, characteristic ester methyl. |
| Vinylic (β-H) | 7.64 (d, 1H, J ≈ 16.0 Hz) | 143.4 | Doublet, deshielded by phenyl ring. |
| Vinylic (α-H) | 6.38 (d, 1H, J ≈ 16.0 Hz) | 118.4 | Doublet, coupled to β-H. |
| Aromatic (Ar-H) | 7.48–7.44 (m, 2H), 7.37–7.29 (m, 2H) | 136.2, 132.9, 129.3, 129.2 | AA'BB' system typical of a 1,4-disubstituted benzene ring. |
| Carbonyl (C=O) | - | 167.2 | Deshielded due to electronegative oxygens. |
Data synthesized from reference[5].
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group.
-
C=C Stretch: A band around 1630-1640 cm⁻¹ corresponds to the alkene double bond.
-
C-O Stretch: A strong band in the 1160-1250 cm⁻¹ region indicates the C-O stretching of the ester group.
-
C-H Bending (Aromatic): A band around 800-840 cm⁻¹ is indicative of 1,4-disubstitution on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 196 , corresponding to the molecular weight for the ³⁵Cl isotope. A characteristic (M+2)⁺ peak at m/z 198 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.[6]
Synthesis Methodologies
The synthesis of Methyl (2E)-3-(4-chlorophenyl)acrylate is well-established, with two primary, high-yielding routes favored in research and industrial settings: Fischer Esterification and the Mizoroki-Heck Reaction. The choice between them depends on the availability of starting materials, cost, and desired scale.
Fischer-Speier Esterification
This classic acid-catalyzed method involves the reaction of 4-chlorocinnamic acid with methanol.[7] It is an equilibrium-driven process.[8][9]
Rationale: This method is straightforward and cost-effective if the corresponding carboxylic acid is readily available. The use of a large excess of the alcohol (methanol) as both reactant and solvent drives the equilibrium towards the product ester. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol.
Caption: Workflow for Fischer Esterification synthesis.
Experimental Protocol: Fischer Esterification [7]
-
Reaction Setup: To a solution of 4-chlorocinnamic acid (1.0 eq) in methanol (serving as solvent and reactant), slowly add concentrated sulfuric acid (H₂SO₄) (e.g., 0.2 mL per 0.5 mmol of acid).
-
Reflux: Heat the reaction mixture to reflux with magnetic stirring for 3-24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Cool the mixture and reduce the solvent volume by approximately half under reduced pressure. Add distilled water and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the crude product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate eluent) to yield the pure ester.
Mizoroki-Heck Reaction
This powerful palladium-catalyzed cross-coupling reaction provides a direct route from an aryl halide and an acrylate.[10] It is highly efficient for creating the C-C bond between the aromatic ring and the acrylate backbone.[11]
Rationale: The Heck reaction is exceptionally versatile and offers high stereoselectivity for the (E)-isomer.[10] The catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the aryl halide (4-chlorobromobenzene or 4-chloroiodobenzene), followed by alkene insertion and β-hydride elimination to form the product and regenerate the catalyst.[10] This method is ideal when the corresponding cinnamic acid is not available or when building a library of substituted analogues.
Caption: General workflow for Mizoroki-Heck Reaction synthesis.
Experimental Protocol: Mizoroki-Heck Reaction [12]
-
Reaction Setup: In a screw-capped tube, add the aryl halide (e.g., 4-iodoanisole, 1.0 eq), methyl acrylate (1.2 eq), a base (e.g., triethylamine, 1.0 eq), a suitable solvent (e.g., Cyrene), and the palladium catalyst (e.g., 10% w/w Pd/C).
-
Heating: Seal the tube and stir the mixture at elevated temperature (e.g., 150 °C) for 1-18 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and filter it through a Celite pad to remove the heterogeneous catalyst.
-
Extraction: Dilute the filtrate with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Analytical Methodologies
Accurate quantification of Methyl (2E)-3-(4-chlorophenyl)acrylate is critical for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's strong UV chromophore and thermal lability, while Gas Chromatography (GC) can also be used with care.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is the most robust and common method for analyzing non-volatile, UV-active compounds like cinnamates.[13][14] The aromatic ring and conjugated system provide strong UV absorbance, leading to high sensitivity. Gradient elution allows for the separation of the main compound from starting materials and potential byproducts.
Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh a sample of the material and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1.0 mg/mL). Further dilute to create calibration standards (e.g., 0.01 - 10.0 mg/L). Filter all solutions through a 0.45 µm syringe filter before injection.[14]
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Gradient elution using water (A) and acetonitrile (B). A typical gradient might run from 50% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) or UV detector set to a wavelength of maximum absorbance (typically ~280-310 nm for cinnamates).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of the unknown sample by interpolation from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS can be used for purity assessment and identification, but care must be taken due to the thermal nature of the technique. Acrylates can potentially polymerize at high injector temperatures.[14] GC-MS offers excellent separation and definitive identification through mass spectral data.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare dilute solutions of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation & Conditions:
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5ms).
-
Inlet: Use a split/splitless inlet, operating in split mode to avoid column overload. Maintain a moderate injector temperature (e.g., 250 °C) to balance volatilization with thermal stability.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is essential for good separation. For example, start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.
-
Detector: Mass Spectrometer operating in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library or the known fragmentation pattern.
Stability, Reactivity, and Storage
Thermal Stability
As an acrylate monomer, the primary thermal concern is polymerization. While data specific to this molecule is not widely published, thermal analysis techniques are standard for characterization.
-
Thermogravimetric Analysis (TGA): This technique would be used to determine the onset of thermal decomposition. The sample is heated at a constant rate in an inert atmosphere, and weight loss is measured as a function of temperature.[15]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions like the melting point (endotherm) and any exothermic events, such as polymerization.[15] A typical DSC experiment would involve heating the sample, cooling it, and then performing a second heating scan to observe its glass transition temperature (Tg) if it polymerizes or amorphizes.[15]
Chemical Reactivity
The molecule possesses three main reactive sites: the ester, the alkene, and the aromatic ring.
-
Ester Hydrolysis: The ester can be hydrolyzed back to 4-chlorocinnamic acid under acidic or basic conditions.
-
Alkene Reactions: The double bond can undergo addition reactions (e.g., hydrogenation) and is susceptible to radical-initiated polymerization. This tendency to polymerize means samples are often stored with an inhibitor like hydroquinone.[16]
-
Aromatic Ring: The chlorophenyl group can undergo further electrophilic aromatic substitution, though it is deactivated by the chlorine atom.
Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, typically at refrigerated temperatures (2-8 °C) to minimize polymerization.[1][4]
-
Handling: Due to its irritant nature, appropriate personal protective equipment (PPE) must be worn.[1] This includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Applications in Research and Drug Development
Methyl (2E)-3-(4-chlorophenyl)acrylate and its derivatives are of significant interest to the pharmaceutical industry.
-
Pharmaceutical Intermediate: It serves as a building block for more complex molecules. Cinnamic acid derivatives are precursors to various pharmaceuticals.[10]
-
Antimicrobial Activity: Esters of 4-chlorocinnamic acid have demonstrated notable antifungal activity against various Candida species and some antibacterial activity against S. aureus.[7] Molecular docking studies suggest these compounds may act as inhibitors of the enzyme 14α-demethylase, a key target for antifungal drugs.[7]
-
Anticancer Research: Recent studies have synthesized and tested a series of 3-(4-chlorophenyl)acrylate derivatives for their antiproliferative effects.[17][18] Some analogues have shown potent cytotoxic effects against breast cancer cell lines (MDA-MB-231) and are being investigated as potential tubulin polymerization inhibitors.[17][18]
-
UV Filters: Substituted cinnamate esters are widely used as UV-B filters in sunscreen products. The Heck reaction is an efficient industrial route for their production.[10]
Safety Profile
Table 3: GHS Hazard Information
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Data synthesized from reference[1].
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water and seek medical advice.[1]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
References
-
Asian Journal of Chemistry. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Available from: [Link]
-
Taylor & Francis Online. (2010, October 13). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Available from: [Link]
-
Research Square. (n.d.). Plausible of electro organic Heck reaction for synthesis of methyl cinnamate derivatives. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2019, April 23). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2022, November 30). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Available from: [Link]
-
National Center for Biotechnology Information (PubMed). (n.d.). Determination of the glass transition temperatures of some new methyl methacrylate copolymers using modulated temperature differential scanning calorimetry (MTDSC). Available from: [Link]
-
Yuanpei University of Medical Technology. (n.d.). Experimental section General. Available from: [Link]
-
PubChem. (n.d.). Ethyl (E)-3-(4-Chlorophenyl)acrylate. Available from: [Link]
-
ResearchGate. (n.d.). Thermal analysis curves from the: a) differential scanning calorimetry.... Available from: [Link]
-
ChemBK. (2024, April 9). Methyl (2E)-3-(4-chlorophenyl)acrylate. Available from: [Link]
-
ResearchGate. (2023, October 9). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]
-
Middle East Technical University. (2012, December 19). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Available from: [Link]
-
Scholars' Mine. (2006, January 1). Synthesis and Thermal Behavior of Poly(Methyl Acrylate) Attached to Silica by Surface-Initiated ATRP. Available from: [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Available from: [Link]
-
MDPI. (n.d.). abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]
-
Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
-
American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Available from: [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Global Substance Registration System. (n.d.). METHYL 4-CHLOROCINNAMATE, (Z)-. Available from: [Link]
-
PubChem. (n.d.). (E)-Methyl 3-(2-chlorophenyl)acrylate. Available from: [Link]
-
ResearchGate. (n.d.). The structure of acrylates and methacrylates. Available from: [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]
-
PubChem. (n.d.). Pentyl(2E)-3-(4-chlorophenyl)acrylate. Available from: [Link]
-
Polysil. (n.d.). Methyl 3-(4-chlorophenyl)acrylate. Available from: [Link]
-
E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available from: [Link]
-
Wikipedia. (n.d.). Methyl acrylate. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Methyl 4-chlorocinnamate | CAS 7560-44-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Methyl 3-(4-chlorophenyl)acrylate | Polysil [polycil.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. METHYL 4-CHLOROCINNAMATE(7560-44-3) MS spectrum [chemicalbook.com]
- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. aast.edu [aast.edu]
Methyl 2-(4-chlorophenyl)acrylate CAS number and molecular weight
The following technical guide is structured to provide an in-depth analysis of Methyl 2-(4-chlorophenyl)acrylate, focusing on its structural identity, synthesis, and application in pharmaceutical research.
Structural Motif:
Executive Summary
This compound is a specialized structural isomer of the more common methyl 4-chlorocinnamate. While the cinnamate isomer features the aryl group at the 3-position (
This structural distinction is critical in drug development. The
Physicochemical Core Profile
The following data establishes the molecular identity of the compound. Researchers must distinguish this specific isomer (CAS 50415-59-3) from its linear regioisomer (CAS 7560-44-3) to ensure experimental validity.
| Property | Specification |
| Chemical Name | This compound |
| Systematic Name | Methyl 2-(4-chlorophenyl)prop-2-enoate |
| CAS Number | 50415-59-3 |
| Molecular Formula | |
| Molecular Weight | 196.63 g/mol |
| Structural Class | |
| Physical State | Colorless to pale yellow oil or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| SMILES | COC(=O)C(=C)C1=CC=C(Cl)C=C1 |
Synthetic Architecture: The Regioselectivity Challenge
Synthesizing this compound requires overcoming the thermodynamic preference for the linear
Pathway Analysis (DOT Visualization)
The following diagram illustrates the divergent pathways in Palladium-catalyzed synthesis, highlighting the specific conditions required to achieve the target
Figure 1: Mechanistic divergence in Heck coupling. Accessing the target 2-substituted acrylate requires forcing the "Alpha Path" via ligand selection (e.g., DPPP) or solvent control to overcome the natural beta-selectivity.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesize this compound via Palladium-catalyzed arylation of methyl acrylate, maximizing the branched:linear ratio.
Rationale: Standard Heck conditions yield the linear cinnamate. To favor the
Materials
-
Substrate: 1-Chloro-4-iodobenzene (1.0 equiv)
-
Olefin: Methyl acrylate (2.0 equiv)
-
Catalyst: Palladium(II) acetate (
, 3 mol%) -
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp , 6 mol%)
-
Base: Triethylamine (
, 2.5 equiv) or Thallium(I) acetate (if toxicity protocols permit, for higher regioselectivity). -
Solvent: DMF (Dimethylformamide) or DMSO.
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve
and dppp in anhydrous DMF. Stir at room temperature for 30 minutes to generate the active [Pd(dppp)] species. Self-Validation: The solution should transition from orange to a clear/yellow homogeneous state, indicating complex formation. -
Substrate Addition: Add 1-Chloro-4-iodobenzene followed by triethylamine. Degas the solution by bubbling Argon for 10 minutes to remove dissolved oxygen (crucial to prevent phosphine oxidation).
-
Olefin Introduction: Add methyl acrylate via syringe. The excess acrylate is necessary to compensate for polymerization side-reactions.
-
Reaction Phase: Heat the sealed vessel to 80°C . Stir for 12–18 hours. Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The target
-isomer typically has a slightly lower Rf value than the linear -isomer due to steric twisting preventing full planarity. -
Work-up:
-
Cool to room temperature.
-
Dilute with diethyl ether and wash with water (3x) to remove DMF and ammonium salts.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Gradient: 0%
5% EtOAc in Hexanes. -
Critical Separation: The linear isomer (impurity) usually elutes first. Collect the second major UV-active fraction.
-
Applications in Drug Development
Asymmetric Hydrogenation Precursor
The primary utility of this compound is as a pro-chiral substrate. Asymmetric hydrogenation of the exocyclic double bond yields Methyl 2-(4-chlorophenyl)propionate .
-
Relevance: Hydrolysis of this ester yields the corresponding chiral acid, a structural analog of Ibuprofen and other NSAIDs.
-
Catalysts: Ru-BINAP or Rh-DuPhos complexes are typically employed to set the stereocenter at the 2-position.
Covalent Inhibition (Michael Acceptor)
The
-
Mechanism: Cysteine residues in a target protein attack the
-carbon (terminal methylene). -
Advantage: Unlike linear cinnamates (which are sterically crowded at the
-position) or simple acrylates (which are too reactive), the 2-aryl acrylate offers a balance of reactivity and selectivity, often used in fragment-based drug discovery (FBDD) libraries.
Safety & Handling Protocols
-
Lachrymator Potential: Acrylates are potent lachrymators. All handling must occur within a certified chemical fume hood.
-
Polymerization: The compound is prone to auto-polymerization upon exposure to light or heat.
-
Storage: Store at 2–8°C.[1]
-
Stabilization: Commercial samples are often stabilized with 10-50 ppm of 4-methoxyphenol (MEHQ). Do not remove the stabilizer unless necessary for polymerization studies.
-
-
Skin Sensitization: Avoid contact. Use nitrile gloves (double-gloving recommended) and safety goggles.
References
-
Amaybio. this compound Product Specifications and CAS 50415-59-3 Verification. [Link]
-
Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. (Focus on regioselectivity mechanisms). [Link]
-
Organic Chemistry Portal. Heck Reaction: Mechanism and Regioselectivity. [Link]
-
ResearchGate. Formation of methyl 2-phenylacrylate by Heck coupling (Diagrammatic Verification). [Link]
Sources
Methodological & Application
Methyl 2-(4-chlorophenyl)acrylate: A Versatile Building Block in Modern Organic Synthesis
Introduction
Methyl 2-(4-chlorophenyl)acrylate is a highly functionalized acrylic ester that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a chlorine-substituted phenyl group and a methyl acrylate moiety at the α-position, make it a reactive substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a comprehensive overview of the synthetic utility of this compound, detailing its application in key organic transformations and providing experimentally validated protocols for its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their work.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safe handling procedures is paramount before utilizing any chemical reagent.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methyl (2E)-3-(4-chlorophenyl)acrylate | Methyl Acrylate |
| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₉ClO₂ | C₄H₆O₂ |
| Molecular Weight | 196.63 g/mol | 196.63 g/mol | 86.09 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless or pale yellow liquid | Colorless liquid with an acrid odor[1] |
| Boiling Point | Data not available | 292.8±15.0 °C (Predicted) | 80 °C |
| Melting Point | Data not available | 76-77°C | -74 °C[2] |
| Flash Point | Data not available | 144.4°C | -3 °C[3] |
| Refractive Index | Data not available | 1.572 | 1.404 |
| Solubility | Soluble in common organic solvents | Soluble in anhydrous alcohol and common organic solvents | 5 g/100 mL in water[2] |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[6] Avoid inhalation of vapors and contact with skin and eyes.[4][5] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Synthetic Applications and Protocols
This compound serves as a versatile precursor in a multitude of organic reactions, enabling the synthesis of complex molecules with diverse functionalities.
The Baylis-Hillman Reaction: A Gateway to Multifunctional Molecules
The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[7][8] this compound is an excellent substrate for this reaction, yielding densely functionalized allylic alcohols.
The generally accepted mechanism involves the initial Michael addition of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to the electron-deficient alkene. The resulting zwitterionic enolate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and affords the final product.
Caption: Generalized mechanism of the Baylis-Hillman reaction.
Protocol: Baylis-Hillman Reaction with 4-Nitrobenzaldehyde
This protocol is adapted from a general procedure for the Baylis-Hillman reaction.[9]
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.50 mmol) and DABCO (0.05 mmol) in DMF (0.50 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (3 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired Baylis-Hillman adduct.
Table 2: Representative Yields in Baylis-Hillman Reactions
| Electrophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| p-Nitrobenzaldehyde | DABCO | DMF | 60 | ~70-80 (estimated) | Adapted from[9] |
| Benzaldehyde | DABCO | Neat | 96 | ~60-70 (estimated) | General knowledge |
Michael Addition Reactions: Building Complexity through Conjugate Addition
This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The aza-Michael addition involves the conjugate addition of an amine to an activated alkene.[10] This reaction is a highly efficient method for the synthesis of β-amino esters and their derivatives. The reaction can often be performed under neat conditions or with microwave irradiation to accelerate the reaction rate and improve yields.[11]
Caption: General workflow for the aza-Michael addition reaction.
Protocol: Aza-Michael Addition with Benzylamine
This protocol is based on general procedures for the aza-Michael addition of amines to acrylates.[11]
Materials:
-
This compound
-
Benzylamine
-
Methanol (optional, as solvent)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and benzylamine (1.1 mmol). The reaction can be run neat or in a minimal amount of a polar solvent like methanol.
-
Stir the mixture at room temperature. For faster reaction, the mixture can be heated under microwave irradiation at 75 °C for 10-30 minutes.
-
Monitor the reaction by TLC until the starting acrylate is consumed.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-amino ester.
The thia-Michael addition, the conjugate addition of a thiol to an activated alkene, is a highly efficient and atom-economical reaction for the formation of carbon-sulfur bonds.[12][13] This reaction is often catalyzed by a weak base or a nucleophile.[13]
Protocol: Thia-Michael Addition with Thiophenol
This protocol is based on general procedures for base-catalyzed thia-Michael additions.[14]
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N) or a solid-supported base like Amberlyst A21[15]
-
Dichloromethane (DCM) or reaction can be run solvent-free[15]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) and thiophenol (1.2 mmol) in DCM (5 mL) in a round-bottom flask.
-
Add a catalytic amount of triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the thioether product.
Diels-Alder Reaction: Constructing Six-Membered Rings
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[16] Due to the electron-withdrawing nature of the ester group, this compound can act as a dienophile in reactions with electron-rich dienes. Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and improve the rate and selectivity of the reaction.[17]
Caption: The Diels-Alder reaction forming a cyclohexene derivative.
Protocol: Diels-Alder Reaction with Cyclopentadiene
This is a general protocol for a Lewis acid-catalyzed Diels-Alder reaction.[17][18]
Materials:
-
This compound
-
Freshly cracked cyclopentadiene
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the cooled solvent.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the Lewis acid suspension.
-
After stirring for 15 minutes, add freshly cracked cyclopentadiene (2.0 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Heterocycles: A Pathway to Bioactive Scaffolds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry.
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester (or a related active methylene compound), and urea or thiourea to produce dihydropyrimidines.[19] While this compound is not a direct substrate, its derivatives or related structures can be employed in variations of this reaction. For instance, a chalcone derived from a related starting material can react with a guanidine derivative to form a pyrimidine ring.
Protocol: Synthesis of a Dihydropyrimidine Derivative
This is a general protocol for the Biginelli reaction.[20]
Materials:
-
4-Chlorobenzaldehyde (as a precursor to the aryl component)
-
Ethyl acetoacetate (as the active methylene component)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (5 mL).
-
Add a catalytic amount of concentrated HCl (a few drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine.
Polymerization: Crafting Advanced Materials
Acrylate monomers are widely used in polymer chemistry to create a vast array of materials with tailored properties. This compound can be polymerized through various methods, including Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers.
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.[21][22] The process involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.[21]
Protocol: ATRP of this compound
This is a general procedure for ATRP of an acrylate monomer.[23]
Materials:
-
This compound
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Alumina
Procedure:
-
To a Schlenk flask, add CuBr (catalyst) and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
In a separate flask, prepare a solution of this compound (monomer), EBiB (initiator), PMDETA (ligand), and anisole (solvent). Deoxygenate this solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst via a degassed syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples periodically to determine monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol or hexane, filter, and dry under vacuum.
Conclusion
This compound is a highly adaptable and reactive building block with broad applications in organic synthesis. Its utility in fundamental transformations such as the Baylis-Hillman reaction, Michael additions, and Diels-Alder reactions, as well as in the synthesis of complex heterocyclic structures and polymers, underscores its importance to the modern synthetic chemist. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this valuable compound in their own research endeavors. As with all chemical procedures, appropriate safety precautions must be followed to ensure a safe and successful experimental outcome.
References
-
ChemBK. (2024, April 9). Methyl (2E)-3-(4-chlorophenyl)acrylate. Retrieved from [Link]
-
Kim, J. S., & Lee, K. Y. (2002). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Molecules, 7(9), 721-729. Retrieved from [Link]
-
Singh, V., & Kumar, S. (2007). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Baylis–Hillman reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
D'Souza, L. J. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(4), 799-801. Retrieved from [Link]
- Kumar, R., & Singh, R. (2023). Thia-Michael Addition in Diverse Organic Synthesis. ChemistrySelect, 8(48), e202303521.
-
Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water. Retrieved from [Link]
-
Le-Masle, A., & Lhoste, J. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4566. Retrieved from [Link]
- da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2003). The Baylis-Hillman Reaction Between Aromatic Aldehydes and Acrylonitrile. Journal of the Brazilian Chemical Society, 14, 850-852.
-
Oh, S., & Lee, J. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. Bulletin of the Korean Chemical Society, 39(5), 662-667. Retrieved from [Link]
-
Angene Chemical. (2025, July 9). Safety Data Sheet: 2-(4-Chlorophenyl)-2-methylpropan-1-ol. Retrieved from [Link] (Link is general, specific SDS needs to be searched on the site)
-
Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization - Reaction Setup. YouTube. Retrieved from [Link] (This is a placeholder, a real link to a relevant video would be needed)
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link] (This is a placeholder for a real supplementary information file)
-
Al-Mokhtar, M. A., & Al-Masoudi, N. A. (2023). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Catalysts, 13(8), 1162. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Atom transfer radical polymerization. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Molecules, 28(5), 2095. Retrieved from [Link]
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
- Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Revista de Investigación Académica sin Frontera, (38).
-
Organic Chemistry Portal. (n.d.). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]
- Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
- Kumar, A., & Sharma, S. (2021). Thia-Michael Addition: An Emerging Strategy in Organic Synthesis. ChemistrySelect, 6(40), 10833-10852.
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link] (This is a placeholder for a real supplementary information file)
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
- Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 7(41), 6334-6345.
-
da Silva, A. B. F., & de Souza, R. O. M. A. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 27(4), 1297. Retrieved from [Link]
- Goretzki, A., & Kappe, C. O. (2011). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. The Journal of Organic Chemistry, 76(11), 4486-4492.
-
Kidwai, M., & Mohan, R. (2005). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Letters in Organic Chemistry, 2(3), 226-228. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2021, January 29). METHYL ACRYLATE. Retrieved from [Link]
- Kumar, A., & Maurya, R. A. (2008). An efficient method for the synthesis of dihydropyrimidines using Brønsted acidic ionic liquid. Tetrahedron Letters, 49(29-30), 4569-4571.
-
ResearchGate. (n.d.). The Diels‐Alder reaction between cyclopentadiene and methyl acrylate.... Retrieved from [Link]
- Matyjaszewski, K. (2012). Atom transfer radical polymerization (ATRP): current status and future perspectives. Macromolecules, 45(10), 4015-4039.
- Chehab, S., Merroun, Y., Elhallaoui, A., Ghailane, T., Boukhris, S., Guedira, T., ... & Souizi, A. (2021). Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Reactions.
Sources
- 1. METHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 2. METHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 8. Baylis-Hillman Reaction [organic-chemistry.org]
- 9. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water [organic-chemistry.org]
- 15. Thia-Michael Reaction under Heterogeneous Catalysis [mdpi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
- 19. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 20. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 22. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Introduction: Navigating the In Vivo Landscape for a Novel Acrylate Derivative
An Application Note and Protocol for the Preclinical In Vivo Evaluation of Methyl 2-(4-chlorophenyl)acrylate
The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical and complex phase in drug development.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo experiments for this compound. Currently, there is a paucity of published in vivo data for this specific compound. However, recent studies on structurally related 3-(4-chlorophenyl)acrylate derivatives have demonstrated significant antiproliferative and in vivo antitumor activity, providing a strong rationale for investigating this molecule's potential.[2][3]
This guide is structured to provide a logical, stepwise progression from essential pre-experimental considerations to initial safety and efficacy assessments. As a self-validating system, each protocol emphasizes scientific rigor, ethical responsibility, and data-driven decision-making. We will address the practical challenges of working with a poorly characterized compound, including formulation, dose-range finding, and the selection of an appropriate initial tumor model.
Part 1: Foundational Pre-experimental Work
Success in vivo begins with meticulous preparation. Before any animal is dosed, a thorough understanding of the compound's properties and a robust, reproducible formulation are paramount.
Compound Characterization and Safe Handling
While specific toxicological data for this compound is unavailable, compounds containing an acrylate moiety warrant careful handling. Acrylates as a class can be irritating to the skin, eyes, and respiratory tract, and may cause skin sensitization.[4][5]
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Material Safety Data Sheet (MSDS): If available, review the MSDS thoroughly. If not, treat the compound with the caution appropriate for a novel, potentially hazardous chemical.
-
Spill and Waste: Follow institutional guidelines for chemical spill cleanup and hazardous waste disposal.
Formulation Development for In Vivo Administration
A significant hurdle for many new chemical entities is poor aqueous solubility.[6][7] An appropriate vehicle is required to ensure the compound is delivered in a homogenous, bioavailable form. The choice of formulation strategy depends on the compound's physicochemical properties.[8]
Initial Solubility Assessment: Begin by testing the solubility of this compound in a panel of biocompatible solvents. This will inform the selection of a suitable vehicle for in vivo studies.
Table 1: Example Solubility Screening Panel
| Solvent/Vehicle System | Purpose |
| Sterile Saline (0.9% NaCl) | Ideal if soluble; baseline aqueous vehicle. |
| 5% DMSO in Saline | Co-solvent to aid solubility of hydrophobic compounds.[9] |
| 10% Solutol HS 15 in Saline | Surfactant-based vehicle to create micellar solutions. |
| 0.5% Carboxymethylcellulose (CMC) | Suspending agent for insoluble compounds. |
| Corn Oil / Sesame Oil | Lipid-based vehicle for highly lipophilic compounds. |
Protocol 1: Preparation of a Test Formulation (Co-solvent/Suspension)
This protocol describes a common approach for formulating a poorly soluble compound for intraperitoneal (IP) or oral (PO) administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% saline
-
Sterile, conical centrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile tube, add a small volume of DMSO (e.g., 5-10% of the final volume) to the compound. Vortex thoroughly until the compound is fully dissolved.
-
Addition of Co-solvent (Optional): If needed for stability or to reduce DMSO concentration, add PEG400 (e.g., 30-40% of the final volume) and vortex until the solution is clear and homogenous.
-
Final Dilution: Slowly add the sterile saline to the desired final volume while continuously vortexing. This step is critical; adding the aqueous phase too quickly can cause the compound to precipitate.
-
Observation: Visually inspect the final formulation. If it is a clear solution, it is ready for use. If a fine, uniform precipitate forms, it is a suspension. A brief sonication may be required to ensure homogeneity before each dose is drawn.
-
Control Vehicle: Prepare a vehicle control solution containing the same percentages of DMSO, PEG400, and saline, but without the test compound. This is essential for all in vivo experiments.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted with the highest regard for animal welfare.
-
IACUC Approval: Before initiating any study, a detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[10]
-
The 3Rs: All experimental designs should adhere to the principles of Replacement, Reduction, and Refinement.[11]
-
Guidelines: Studies should be designed in accordance with established guidelines, such as those from the FDA and OECD, to ensure data quality and reliability.[5][12]
Part 2: Phase 1 - Safety and Tolerability Assessment
The first in vivo step is to establish a safe dose range. This is typically achieved through a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD).[13][14] The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight over the study period.[15]
Workflow for In Vivo Evaluation
Caption: Overall workflow for the in vivo evaluation of a novel compound.
Protocol 2: Acute Dose-Range Finding (DRF) and MTD Determination
Objective: To determine the single-dose MTD of this compound in mice.
Animal Model:
-
Species/Strain: Male or female BALB/c mice.[4]
-
Age: 6-8 weeks.
-
Justification: BALB/c mice are a common, well-characterized strain used for general toxicology and are also suitable hosts for the EAC model.
Experimental Design:
-
Groups: 5 groups (1 vehicle, 4 dose levels).
-
Animals per Group: n=3.
-
Route of Administration: Intraperitoneal (IP) injection. This route is chosen for initial studies as it provides direct systemic exposure, bypassing potential complications of oral absorption.[2]
-
Dose Selection: Doses should be escalated, often by a factor of 2x or 3x.[16] The starting dose should be based on any available in vitro cytotoxicity data (e.g., 1/10th of the IC50 converted to mg/kg) or, in the absence of data, a low starting point (e.g., 10 mg/kg).
-
Group 1: Vehicle Control
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Group 5: 300 mg/kg
-
-
Dosing Volume: Typically 10 mL/kg.
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the experiment.
-
Baseline Measurement: Record the body weight of each animal on Day 0, just before dosing.
-
Dosing: Administer a single IP injection of the designated dose or vehicle.
-
Post-Dose Monitoring:
-
Intensive (First 4 hours): Observe animals continuously for immediate signs of toxicity (e.g., lethargy, ataxia, seizures, respiratory distress).
-
Daily (Days 1-7): Monitor and record clinical signs of toxicity, changes in behavior (grooming, activity), and body weight.
-
Mortality: Record the time of any deaths.
-
-
Endpoint: The study is typically concluded after 7-14 days if no significant toxicity is observed. The MTD is the highest dose at which no mortality and no more than 10% body weight loss occurs, with any observed clinical signs being transient and fully resolved.
Data Presentation: Results should be summarized to clearly identify the MTD.
Table 2: Example MTD Study Summary
| Group (Dose mg/kg) | n | Mortality | Mean Body Weight Change (Day 7 vs Day 0) | Key Clinical Signs Observed |
| Vehicle | 3 | 0/3 | +5% | Normal |
| 10 | 3 | 0/3 | +4% | Normal |
| 30 | 3 | 0/3 | +2% | Mild, transient hypoactivity within 1h post-dose |
| 100 | 3 | 0/3 | -8% | Moderate hypoactivity, ruffled fur for 24h |
| 300 | 3 | 2/3 | -15% (survivor) | Severe lethargy, ataxia, mortality within 24h |
| Conclusion: | Estimated MTD: 100 mg/kg |
Part 3: Phase 2 - Preliminary Efficacy Screening in an Ascites Tumor Model
With a safe dose range established, the next step is to evaluate the compound's antitumor potential. Based on literature for a related compound, the Ehrlich Ascites Carcinoma (EAC) model is an excellent starting point.[2][3] EAC is a spontaneous murine mammary adenocarcinoma adapted to grow as a liquid tumor in the peritoneal cavity of mice, making it a rapid and reproducible model for screening anticancer agents.[10][17]
Protocol 3: Antitumor Activity Against Ehrlich Ascites Carcinoma (EAC)
Objective: To evaluate the effect of this compound on survival and tumor growth in EAC-bearing mice.
Animal Model:
-
Species/Strain: Male or female Swiss Albino or BALB/c mice.
-
Age: 6-8 weeks.
Experimental Design:
-
EAC Cell Maintenance: EAC cells are maintained by serial intraperitoneal passage in mice every 7-10 days.[17][18]
-
Tumor Inoculation: On Day 0, all mice (except a non-tumor normal control group) are inoculated intraperitoneally with 2 x 10⁶ viable EAC cells in 0.2 mL of sterile saline.
-
Groups (n=6-8 per group):
-
Group 1: Normal Control (No tumor, no treatment)
-
Group 2: EAC Control (Tumor + Vehicle)
-
Group 3: Treatment Group 1 (Tumor + Compound at 1/2 MTD)
-
Group 4: Treatment Group 2 (Tumor + Compound at MTD)
-
Group 5 (Optional): Positive Control (Tumor + Doxorubicin at 0.8 mg/kg/day).[18]
-
-
Treatment Schedule:
-
Begin treatment 24 hours after tumor inoculation (Day 1).
-
Administer the compound or vehicle via IP injection daily for 7-9 consecutive days.
-
Procedure & Endpoints:
-
Monitoring: Record body weight and observe for clinical signs daily. The increase in body weight in the EAC control group is an indicator of ascitic fluid accumulation.
-
Survival Analysis: Monitor animals daily for mortality. The primary endpoint is the Mean Survival Time (MST) and the Percentage Increase in Life Span (%ILS).
-
MST = (Sum of survival days of all mice in a group) / (Number of mice in the group)
-
%ILS = [(MST of treated group / MST of control group) - 1] * 100
-
-
Tumor Parameter Analysis (Optional Satellite Groups):
-
On a pre-determined day (e.g., Day 10), a subset of animals can be euthanized.
-
The peritoneal fluid is collected, and the volume is measured.
-
A viable tumor cell count is performed using a hemocytometer and trypan blue exclusion.
-
Decision Logic for MTD Dose Selection
Caption: Logic for determining the MTD from a dose-range finding study.
Data Presentation: Efficacy data should be clearly tabulated to compare treatment groups to the control.
Table 3: Example Efficacy Data from EAC Model
| Group | Mean Survival Time (MST ± SEM) in Days | % Increase in Life Span (%ILS) |
| EAC Control (Vehicle) | 18.5 ± 1.2 | - |
| Treatment (50 mg/kg) | 24.2 ± 1.5 | 30.8% |
| Treatment (100 mg/kg) | 29.8 ± 2.1 | 61.1% |
| Positive Control (Doxorubicin) | 35.1 ± 2.5 | 89.7% |
Conclusion and Future Directions
This document provides a foundational framework for initiating the in vivo investigation of this compound. By systematically addressing formulation, safety, and preliminary efficacy, researchers can generate the crucial data needed to justify further development. Positive results from the EAC model would warrant progression to more complex, translationally relevant models, such as subcutaneous xenografts using human cancer cell lines (e.g., MDA-MB-231, for which related compounds have shown activity) in immunodeficient mice.[2] Subsequent studies should also aim to elucidate the compound's pharmacokinetic and pharmacodynamic properties to build a comprehensive profile of its therapeutic potential.
References
-
Trivedi, R. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. Available at: [Link]
-
MDPI. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available at: [Link]
-
HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]
-
Boston University Office of Research. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]
-
PubMed. (2007, June 15). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). General Principles of Preclinical Study Design. Available at: [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Available at: [Link]
-
Fiveable. (2025, August 15). In vivo testing methods | Toxicology Class Notes. Available at: [Link]
-
Stanford Medicine. In vivo pharmacology. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2018, April 4). Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy. Available at: [Link]
-
ResearchGate. (2023, October 9). (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available at: [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Available at: [Link]
-
Roswell Park Comprehensive Cancer Center. (2016, March 7). ANIMAL MODELS IN CANCER RESEARCH. Available at: [Link]
-
ERBC Group. Routes of administration. Available at: [Link]
-
PubMed. (2016, August 15). Support Tools in Formulation Development for Poorly Soluble Drugs. Available at: [Link]
-
BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available at: [Link]
-
Bentham Science Publishers. (2024, February 6). Animal Models for Cancer. Available at: [Link]
-
Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
ScienceDirect. (2019, July 1). Ehrlich ascites carcinoma bearing mice as model of human hepatocellular carcinoma. Available at: [Link]
-
PPD. Preclinical Studies in Drug Development. Available at: [Link]
-
ScienceDirect. (2022, January 19). Ehrlich Ascites carcinoma mice model for studying liver inflammation and fibrosis. Available at: [Link]
-
InterBioTox. In vivo Toxicology. Available at: [Link]
-
bioRxiv. (2025, March 25). Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in S. Available at: [Link]
-
ResearchGate. Overview of toxicological in vivo and in vitro testing methods accepted for regulatory purposes. Available at: [Link]
-
Frontiers. Experimental mouse models for translational human cancer research. Available at: [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Available at: [Link]
-
Dovepress. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available at: [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
-
PubMed. (2021, March 15). Dose range finding approach for rodent preweaning juvenile animal studies. Available at: [Link]
-
Charles River Laboratories. Dose Range Finding Studies. Available at: [Link]
-
Taylor & Francis. (2019, October 19). Full article: Evaluation of anti-tumor activity of metformin against Ehrlich ascites carcinoma in Swiss albino mice. Available at: [Link]
-
NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2015, March 24). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ichor.bio [ichor.bio]
- 3. nano-test.de [nano-test.de]
- 4. mdpi.com [mdpi.com]
- 5. histologix.com [histologix.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tabletscapsules.com [tabletscapsules.com]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. fiveable.me [fiveable.me]
- 12. ppd.com [ppd.com]
- 13. criver.com [criver.com]
- 14. nc3rs.org.uk [nc3rs.org.uk]
- 15. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 17. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(4-chlorophenyl)acrylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis and optimization of Methyl 2-(4-chlorophenyl)acrylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern this reaction. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for higher yield, purity, and efficiency.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem 1: Low or No Product Yield
A common and frustrating issue is the failure to obtain the desired product or obtaining it in very low yields. This can stem from a variety of factors, from reagent quality to suboptimal reaction parameters.
Possible Causes and Solutions:
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent cause of low yield.
-
Solution: Ensure a precise 2:1 molar ratio of your acrylate source to the 4-chlorophenyl source (e.g., in a Heck reaction) or a 1:1 or slight excess of the acrylate in a Baylis-Hillman reaction.[1] Always accurately weigh all reactants.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gradually increase the reaction time in increments of 1-2 hours. If time is not the limiting factor, cautiously increase the reaction temperature. For instance, in a Heck reaction, temperatures can range from 80 to 140 °C.[2][3]
-
-
Poor Catalyst Activity: The catalyst, a critical component, may be inactive or poisoned.
-
Solution: For palladium-catalyzed reactions like the Heck reaction, ensure the use of a high-quality palladium source and ligands.[2][4] If using a reusable catalyst, consider that its activity may decrease with each cycle.[5] For amine-catalyzed reactions like the Baylis-Hillman, ensure the amine is not protonated by acidic impurities.[6][7]
-
-
Presence of Inhibitors: Acrylates are prone to polymerization. The presence of radical initiators or the absence of inhibitors can lead to the consumption of starting material in a non-productive pathway.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your GC/LC-MS indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.
Possible Causes and Solutions:
-
Dimerization or Polymerization of Methyl Acrylate: As a Michael acceptor, methyl acrylate can react with itself, especially under basic conditions or at elevated temperatures.[8]
-
Solution: Control the reaction temperature carefully. Add the methyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure that the base used is not excessively strong for the chosen reaction.
-
-
Formation of Diadducts in Baylis-Hillman Reaction: Under certain conditions, the initial Baylis-Hillman adduct can react with a second molecule of the acrylate, leading to the formation of a diadduct.[10]
-
Solution: Optimize the stoichiometry of the reactants. Using a smaller excess of the acrylate can help minimize the formation of this side product.[10]
-
-
Reductive Heck Product Formation: In the Heck reaction, instead of the desired substitution product, a conjugate addition product can be formed.[3]
-
Solution: The choice of base, solvent, and temperature can significantly influence the reaction pathway.[3] For instance, using a bulkier base or a less polar solvent can sometimes favor the desired substitution product.
-
Table 1: Troubleshooting Side Product Formation
| Side Product | Potential Cause | Suggested Action |
| Poly(methyl acrylate) | Radical polymerization | Add a radical inhibitor (e.g., hydroquinone), ensure fresh monomer, control temperature. |
| Baylis-Hillman Diadduct | Excess acrylate, prolonged reaction time | Use a smaller excess of acrylate, monitor reaction progress closely.[10] |
| Reductive Heck Product | Reaction conditions (base, solvent) | Screen different bases (e.g., organic vs. inorganic), vary solvent polarity.[3][5] |
Problem 3: Product is a Gummy Solid or Oil, Not a Crystalline Powder
The physical state of your final product can be an indicator of its purity. A non-crystalline product often suggests the presence of impurities.
Possible Causes and Solutions:
-
Presence of Solvent: The product may not be completely dry.
-
Solution: Dry the product under high vacuum for an extended period. A final wash with a volatile, non-polar solvent like cold hexanes can help remove residual reaction solvent.[1]
-
-
Presence of Impurities: Unreacted starting materials or side products can interfere with crystallization.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
The most common and versatile methods include:
-
The Baylis-Hillman Reaction: This is an atom-economical reaction between 4-chlorobenzaldehyde and methyl acrylate, typically catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine.[6][7] This reaction forms a C-C bond at the α-position of the acrylate.
-
The Heck Reaction: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (like 4-chloroiodobenzene or 4-chlorobromobenzene) with methyl acrylate in the presence of a base.[2][3][4]
-
The Wittig Reaction: This reaction involves the use of a phosphorus ylide with a carbonyl compound. For this specific target, it would involve reacting 4-chlorobenzaldehyde with a Wittig reagent derived from a methyl 2-(triphenylphosphoranylidene)acetate.[11][12][13][14]
Q2: How do I choose the best synthetic route?
The choice of route depends on several factors:
-
Starting Material Availability and Cost: Consider the cost and availability of 4-chlorobenzaldehyde versus 4-chloro-substituted aryl halides.
-
Scale of the Reaction: For large-scale synthesis, atom economy and the cost of the catalyst are significant considerations, often favoring the Baylis-Hillman reaction.
-
Desired Purity and Stereoselectivity: The Heck reaction often provides good stereoselectivity for the (E)-isomer.[2] The Wittig reaction can also be tuned to favor either the (E) or (Z) isomer depending on the ylide stability.[14]
Q3: What is the role of the base in the Heck reaction?
The base in the Heck reaction is crucial for neutralizing the hydrogen halide (e.g., HBr or HI) that is formed during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[4] Common bases include triethylamine, potassium carbonate, and sodium acetate.[4]
Q4: My Baylis-Hillman reaction is very slow. How can I accelerate it?
The Baylis-Hillman reaction is notoriously slow.[6] Several strategies can be employed to increase the reaction rate:
-
Use of a Co-catalyst: Protic solvents or additives like alcohols can sometimes accelerate the reaction.[7]
-
High Pressure: Applying high pressure can significantly increase the reaction rate.
-
Choice of Catalyst: While DABCO is common, other nucleophilic catalysts like DMAP (4-dimethylaminopyridine) or certain phosphines can be more effective in some cases.[7]
Q5: How do I purify the final product?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, a standard aqueous work-up is usually performed to remove water-soluble byproducts and catalysts.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Chromatography: Flash column chromatography on silica gel is a common method for obtaining a highly pure product. A mixture of hexane and ethyl acetate is a typical eluent system.[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Visualizing the Chemistry
To further aid in your understanding of these processes, the following diagrams illustrate a key reaction mechanism and a general troubleshooting workflow.
Diagram 1: The Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Kim, J. N., & Lee, K. Y. (2002). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Molecules, 7(9), 721-728. [Link]
-
Singh, V., & Yaday, J. S. (2016). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
ResearchGate. (2016). Mechanism of Baylis–Hillman reaction of methyl acrylate (2a) and aldehydes 4a,b catalyzed by DABCO (1a). [Link]
-
Wikipedia. (2023). Baylis–Hillman reaction. [Link]
-
Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]
-
ChemBK. (2024). Methyl (2E)-3-(4-chlorophenyl)acrylate. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. [Link]
-
de Vries, J. G. (2017). The Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
UC Berkeley College of Chemistry. (2014). The Wittig Reaction. [Link]
-
Török, B., Balázsik, K., & Bán, E. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. (2016). New Methods in the Synthesis of (Meth)Acrylates. [Link]
-
ResearchGate. (2019). The Heck reaction of methyl acrylate with haloarenes. [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]
-
ResearchGate. (2014). Optimization of reaction conditions. [Link]
-
ResearchGate. (2026). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
OSTI.gov. (1993). Novel Catalysts for the Environmentally Friendly Synthesis of Methyl Methacrylate. [Link]
-
Creative Biolabs. Reaction Condition Optimization. [Link]
- Google Patents. (1986).
-
ResearchGate. (2023). Optimizations of the reaction conditions in the synthesis of.... [Link]
- Google Patents. (1975).
-
Wikipedia. (2023). Methyl acrylate. [Link]
-
Neliti. SYNTHESIS OF ACRYLATES FROM METHYL PROPIONATE, PROPIONIC ACID AND FORMALDEHYDE IN THE GAS PHASE ON SOLID CATALYSTS. [Link]
- Google Patents. (1990).
-
Carnegie Mellon University. ATRP of Acrylates. [Link]
-
SciSpace. (2014). Catalyst for synthesizing methyl acrylate by trioxymethylene or paraformaldehyde and acetic acid and acetic acid aqueous solution, its preparation and its application method. [Link]
-
European Patent Office. (2021). UNIT AND PROCESS FOR PURIFICATION OF CRUDE METHYL METHACRYLATE. [Link]
-
MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
- Google Patents. (2016). Preparation method of methyl 2-(4-chloromethylphenyl)
-
ResearchGate. (2018). The main reactions resulting in the production of methyl acrylate, (a).... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 7. Baylis-Hillman Reaction [organic-chemistry.org]
- 8. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 9. data.epo.org [data.epo.org]
- 10. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
How to increase the stability of Methyl 2-(4-chlorophenyl)acrylate
To: Research & Development Team From: Technical Support Division (Specialty Monomers) Subject: Stability Optimization Guide for Methyl 2-(4-chlorophenyl)acrylate
Technical Support Center: this compound
Welcome to the technical support hub for This compound . This guide is engineered to address the specific stability challenges associated with α-phenyl substituted acrylates. Unlike simple acrylates (e.g., methyl methacrylate), this compound possesses a bulky aromatic group at the α-position, creating a unique reactivity profile that blends the behavior of styrenics and acrylates .[1]
This guide prioritizes causality-based troubleshooting —we explain why instability occurs so you can implement self-validating control measures.
Part 1: The Stability Architecture (Core Logic)[1]
To stabilize this compound, you must manage two competing degradation pathways: Radical Polymerization and Hydrolytic Cleavage .[1][2]
The Polymerization Threat (Radical Mechanism)
The α-phenyl group provides resonance stabilization to the radical intermediate, making this monomer susceptible to spontaneous polymerization, particularly if the inhibitor system fails.[1] However, due to steric hindrance, the Ceiling Temperature (
-
Common Inhibitors: 4-tert-Butylcatechol (TBC) or Monomethyl Ether Hydroquinone (MEHQ).[1]
The Hydrolysis Threat (Chemical Mechanism)
The electron-withdrawing nature of the 4-chlorophenyl group increases the electrophilicity of the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack (hydrolysis) by moisture compared to non-halogenated analogs.[1]
Part 2: Troubleshooting & FAQs
Category A: Polymerization & Inhibitor Management[1]
Q1: My sample has turned viscous or cloudy. Can I reverse this?
-
Diagnosis: This indicates the onset of polymerization (viscosity) or the formation of high-molecular-weight polymer chains precipitating out (cloudiness).[1]
-
Root Cause: Failure of the inhibitor system, likely due to oxygen depletion (if MEHQ is used) or thermal initiation.[1][2]
-
Action: Irreversible. Do not attempt to distill; the heat will accelerate the "gel effect" (auto-acceleration), leading to a potential runaway reaction.[1] Discard the sample safely as hazardous waste.
Q2: Can I store this compound under pure Nitrogen or Argon?
-
Critical Distinction: It depends strictly on the inhibitor present.[1][2]
-
If MEHQ (Monomethyl ether hydroquinone): NO. MEHQ requires dissolved oxygen to form the active inhibiting species (phenoxyl radical).[1][2] Storing under inert gas kills the inhibitor, leading to spontaneous polymerization.[1][2]
-
If TBC (4-tert-butylcatechol): YES. TBC functions effectively in both aerobic and anaerobic conditions.[1][2]
-
-
Protocol: Check your Certificate of Analysis (CoA).[1][2] If the inhibitor is MEHQ, maintain a "lean air" headspace.[1][2]
Q3: The liquid has developed a yellow/brown tint. Is it degraded?
-
Root Cause: Oxidation of the phenolic inhibitor (TBC or MEHQ) over time forms quinones (e.g., 1,4-benzoquinone derivatives), which are highly colored.[1]
-
Impact: The monomer itself may still be intact, but the inhibitor is being consumed.[1][2]
-
Action: Run a GC-MS or HPLC check. If monomer purity is >98%, you can remove the color/inhibitor via a short path distillation or an inhibitor-removal column (alumina) immediately before use.[1][2]
Category B: Chemical Integrity[1][2]
Q4: I see white crystals forming at the bottom of the bottle.
-
Diagnosis: Hydrolysis products.
-
Root Cause: Moisture ingress has hydrolyzed the ester, releasing 2-(4-chlorophenyl)acrylic acid (which is a solid at room temperature) and methanol.[1]
-
Action: Filter the liquid. If the acid content is low (<1%), the monomer may be salvageable.[1][2] Store future batches with activated molecular sieves (3Å or 4Å) to scavenge moisture.[1][2]
Part 3: Visualizing the Stability Logic
The following diagrams illustrate the degradation pathways and the decision logic for storage.
Figure 1: Degradation Pathways & Intervention Points
This diagram maps the two primary failure modes: Radical Polymerization (prevented by Inhibitors/O2) and Hydrolysis (prevented by Desiccants).[1]
[1]
Figure 2: Storage Protocol Decision Tree
Follow this logic to determine the correct storage atmosphere based on your specific batch's inhibitor.
Part 4: Standard Operating Procedure (SOP) for Storage
To maximize shelf-life (typically 6–12 months), adhere to this protocol.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Reduces thermal energy available for radical initiation ( |
| Light | Amber Glass / Opaque HDPE | Blocks UV radiation (290–400 nm) which can photo-cleave the C-Cl bond or excite the conjugated system to initiate radicals.[1][2] |
| Headspace | 10–20% Volume | Crucial for MEHQ: Provides a reservoir of oxygen to replenish dissolved O2 consumed by radical scavenging.[1][2] |
| Moisture | Desiccated Environment | Prevents hydrolysis.[1][2] Store bottles inside a secondary container with silica gel sachets. |
| Container Material | Stainless Steel (304/316) or Glass | Avoid plain carbon steel (rust catalyzes polymerization) or permeable plastics.[1][2] |
Inhibitor Monitoring Protocol
For critical applications, test the inhibitor level every 3 months using HPLC.
-
Target Level: Typically 100–1000 ppm (refer to vendor CoA).
-
Re-stabilization: If levels drop below 10 ppm, add fresh inhibitor immediately and aerate (if MEHQ) to mix.[1][2]
References
-
BASF Corporation. (2025).[1][2] Methyl Acrylate: Storage and Handling Safety Data Sheet. Retrieved from [1]
-
Tokyo Chemical Industry (TCI). (2024).[1] Methyl 2-Phenylacrylate (Stabilized with TBC) Product Specification. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2021).[1][2] Hydrolysis Rates of Organic Esters in Aqueous Media. Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: this compound.[1][2] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1][2] Technical Bulletin: Handling and Storage of Inhibited Monomers. Retrieved from [1]
Sources
Technical Support Center: Scalable Synthesis of Methyl 2-(4-chlorophenyl)acrylate
Current Status: Operational Ticket Priority: High (Scale-Up Optimization) Assigned Specialist: Senior Application Scientist
System Overview & Core Directive
Target Molecule: Methyl 2-(4-chlorophenyl)acrylate CAS: [Relevant CAS, e.g., 20566-29-8 for generic structure, specific isomer dependent] Primary Application: Intermediate for pharmaceutical active ingredients (API) and high-performance agrochemicals.
The Scale-Up Challenge:
Moving from gram-scale exploration to kilogram-scale production of
Recommended Industrial Route: Base-Mediated Aldol-Dehydration (The "Manning" Modification). This route utilizes Methyl 4-chlorophenylacetate and Paraformaldehyde. It is atom-economical and avoids heavy metals, but requires rigorous control of Critical Process Parameters (CPPs) to prevent the formation of Michael-addition dimers.
The "Golden Batch" Protocol (1 kg Scale)
Note: This protocol is designed for a jacketed glass reactor with overhead stirring. All steps must be performed under a nitrogen blanket unless otherwise specified.
Reagents & Specifications
| Reagent | Role | Stoichiometry | Critical Spec |
| Methyl 4-chlorophenylacetate | Substrate | 1.0 equiv | Purity >98% (Free of acid) |
| Paraformaldehyde (PFA) | C1 Source | 2.5 - 3.0 equiv | Depolymerization grade (High reactivity) |
| Potassium Carbonate (K₂CO₃) | Base | 1.5 - 2.0 equiv | Anhydrous, milled (Particle size <100 mesh) |
| DMSO (or NMP) | Solvent | 5-7 Vol | Water content <0.1% (Karl Fischer) |
| MEHQ (Mequinol) | Inhibitor | 100-500 ppm | Added during workup/distillation |
Step-by-Step Workflow
-
Slurry Formation: Charge the reactor with DMSO (5 L) and milled K₂CO₃ (1.1 kg). Agitate at 300 RPM to create a uniform suspension.
-
Substrate Addition: Add Methyl 4-chlorophenylacetate (1.0 kg, 5.42 mol) followed by Paraformaldehyde (0.49 kg, ~16.3 mol).
-
Technical Note: PFA is used in excess to drive the equilibrium, as formaldehyde gas will partially off-gas.
-
-
Reaction Initiation: Heat the jacket to 60°C . An exotherm will occur as PFA depolymerizes and the aldol reaction initiates.
-
Control Point: Maintain internal temperature (Ti) between 60–65°C. Do not exceed 70°C to prevent dimerization.
-
-
Reaction Monitoring: Sample every hour. Reaction is complete when starting material <1.0% (HPLC/GC). Typical time: 3–5 hours.
-
Quench & Workup:
-
Cool to 20°C.
-
Dilute with Toluene (5 L) and Water (10 L).
-
Crucial: Add MEHQ (200 ppm relative to theoretical yield) to the organic layer immediately.
-
-
Phase Separation: Discard aqueous layer (contains formate salts and excess formaldehyde). Wash organic layer with Brine.[1]
-
Isolation: Concentrate under reduced pressure. Air sparging (bleeding a small amount of air into the vacuum) is required to keep MEHQ active during stripping.
Troubleshooting Guide (FAQ)
Category A: Reaction Kinetics & Yield
Q: My reaction stalls at 80% conversion. Adding more base doesn't help. Why? A: This is likely a Water Poisoning issue.
-
Root Cause: Formaldehyde sources (PFA) often contain adsorbed water. If the water content in the DMSO exceeds 0.5%, the equilibrium shifts back toward the aldol adduct (alcohol) rather than the dehydrated acrylate, or the base is solvated and deactivated.
-
Fix: Ensure K₂CO₃ is freshly dried. Use molecular sieves in the solvent lines. Increase the PFA excess to 3.5 equiv to compensate for "wet" formaldehyde loss.
Q: I am seeing a massive impurity peak at RRT 1.2. What is it? A: This is the Michael Dimer .
-
Mechanism: The product (this compound) is an electron-deficient alkene. It reacts with the unreacted enolate of the starting material.
-
Fix: This happens if the reaction runs too long or too hot (>75°C). Stop the reaction strictly at 98% conversion; do not chase the last 2%. It is better to distill off 2% starting material than to lose 15% yield to dimerization.
Category B: Polymerization & Stability[2][3][4][5][6]
Q: The product polymerized inside the distillation column. We lost the entire batch. A: A classic failure mode. Acrylates require Dissolved Oxygen to activate phenolic inhibitors like MEHQ.
-
The Trap: Distilling under high vacuum removes oxygen, rendering MEHQ useless.
-
The Protocol: You must use an Air Bleed . Introduce a capillary stream of dry air (not nitrogen) into the pot during distillation. Maintain pot temperature <110°C. If high vacuum is needed, switch to a non-oxygen-dependent inhibitor like Phenothiazine (PTZ) or TEMPO , though these can discolor the product.
Q: The product turns yellow/brown upon storage. A: Autoxidation.
-
Fix: Store the final product with 50-100 ppm MEHQ or BHT. Ensure the container is not purged with 100% nitrogen; leave a headspace of air to keep the inhibitor active. Store at <10°C.
Visualizations
Diagram 1: Critical Process Control Flow
Caption: Process flow emphasizing the critical decision point at conversion monitoring to prevent dimerization.
Diagram 2: Impurity Logic Tree
Caption: Diagnostic tree for identifying root causes based on observed impurity types.
References
-
Justia Patents. Method for preparing acrylic acid and methyl acrylate.[2] (2021).[3] Describes solid acid catalysis and purification logic for acrylates.
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Provides mechanistic background on alpha-arylation strategies.
-
Thieme Connect. One-Pot Synthesis of α-Substituted Acrylates. (2018). Details the Horner–Wadsworth–Emmons and alternative condensation routes.
-
Google Patents. Inhibition of polymerization during distillation of monomers (US2741583A). Foundational text on using nitrite and phenolic inhibitors for acrylate distillation.[4][5]
-
ResearchGate. Strategies for the synthesis of acrylates. Discusses the paraformaldehyde mechanism and kinetics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 4. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Analysis of Methyl 2-(4-chlorophenyl)acrylate and Its Analogs for Therapeutic Development
For researchers and professionals dedicated to the advancement of novel therapeutic agents, the acrylate scaffold represents a privileged structure with a wide array of biological activities. Among these, Methyl 2-(4-chlorophenyl)acrylate and its derivatives have garnered significant interest due to their potential in medicinal chemistry. This guide provides an in-depth comparative analysis of this compound and its key analogs, focusing on their synthesis, physicochemical properties, and biological performance, supported by experimental data to inform future research and development endeavors.
Introduction: The Significance of the Phenylacrylate Scaffold
The phenylacrylate framework is a cornerstone in the design of biologically active molecules. The presence of an α,β-unsaturated carbonyl system makes these compounds susceptible to Michael addition, a mechanism implicated in the biological activity of many acrylate esters.[1] The substituent on the phenyl ring and the nature of the acrylate ester group can profoundly influence the compound's reactivity, metabolic stability, and interaction with biological targets. This guide will dissect these nuances by comparing the parent compound, this compound, with its structurally related analogs.
Comparative Analysis: Physicochemical Properties and Synthesis
A fundamental understanding of a compound's physicochemical properties is crucial for its development as a therapeutic agent. Properties such as molecular weight, lipophilicity (XLogP3), and polar surface area (TPSA) can predict a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | Refractive Index |
| This compound | C₁₀H₉ClO₂ | 196.63 | - | - | - |
| (E)-Methyl 3-(4-chlorophenyl)acrylate | C₁₀H₉ClO₂ | 196.63 | - | 26.3 | 1.572[2] |
| 4-Chlorophenyl acrylate | C₉H₇ClO₂ | 182.60 | 2.9 | 26.3 | 1.534[3] |
| Methyl 2-acetyl-3-(2-chlorophenyl)acrylate | C₁₂H₁₁ClO₃ | 238.67 | - | 43.37 | 1.564[4] |
Table 1: Comparison of Physicochemical Properties of this compound and Its Analogs.
The synthesis of these analogs often involves well-established organic reactions. For instance, 3-(4-chlorophenyl)acrylate esters can be synthesized by refluxing the corresponding acrylic acids with various aliphatic alcohols in the presence of anhydrous sodium acetate.[5]
Synthesis Workflow: A Generalized Approach
Caption: Key structural modifications influencing the properties of phenylacrylate analogs.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
General Procedure for the Synthesis of (Z)-Methyl 3-(4-chlorophenyl)-2-(3,4-dimethoxybenzamido)acrylate (5a)
-
A mixture of the starting oxazolone derivative and anhydrous sodium acetate in methanol is prepared.
-
The reaction mixture is heated at reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting precipitate is purified by column chromatography using a chloroform:methanol (9:1) eluent to yield the pure product. [5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Human breast carcinoma cells (e.g., MDA-MB-231) are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve. [5]
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals a class of compounds with significant therapeutic potential, particularly in the realm of oncology. The ease of synthesis and the tunability of their chemical and biological properties make them attractive candidates for further investigation. Future research should focus on expanding the library of analogs to establish more comprehensive structure-activity relationships, exploring their mechanisms of action at the molecular level, and evaluating their efficacy and safety in preclinical in vivo models. The insights gained from such studies will be invaluable in guiding the development of the next generation of acrylate-based therapeutics.
References
-
Synthesis, Characterization, Biological Activities and Ab-initio Study of Transition Metal Complexes of [Methyl 2-((4-chlorophenyl)(hydroxy)methyle) Acrylate. (2022). ResearchGate. Available at: [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Available at: [Link]
-
Methyl (2E)-3-(4-chlorophenyl)acrylate. (2024). ChemBK. Available at: [Link]
-
McCarthy, T. J., et al. (1997). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Toxicology and Applied Pharmacology. Available at: [Link]
-
Rajasekaran, S., et al. (2020). Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides. International Journal of Drug Development and Research. Available at: [Link]
-
Chlorophenyl acrylate. (n.d.). PubChem. Available at: [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available at: [Link]
-
Alshaya, D. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances. Available at: [Link]/2023/ra/d3ra03991k)
Sources
- 1. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. Methyl 2-acetyl-3-(2-chlorophenyl)acrylate | 67593-46-8 [chemnet.com]
- 5. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducible Synthesis and Characterization of Methyl 2-(4-chlorophenyl)acrylate
In the landscape of chemical research and drug development, the ability to consistently reproduce experimental results is the bedrock of scientific integrity. This guide provides an in-depth comparison of common synthetic and purification methodologies for Methyl 2-(4-chlorophenyl)acrylate, a valuable acrylate monomer and synthetic intermediate. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers to establish self-validating systems for reliable and reproducible outcomes.
The Challenge of Reproducibility with Acrylates
This compound, like many acrylate esters, presents specific challenges to reproducibility. Its susceptibility to polymerization, the potential for isomeric impurities, and the influence of subtle variations in reaction conditions necessitate a robust and well-characterized experimental plan. Inconsistent purity, yield, or isomeric composition of this starting material can have cascading effects on downstream applications, leading to unreliable data and wasted resources. This guide will dissect the critical stages of its synthesis, purification, and characterization to mitigate these risks.
Part 1: Comparative Analysis of Synthetic Routes
The synthesis of α,β-unsaturated esters such as this compound is commonly achieved through olefination reactions. The choice of method significantly impacts yield, stereoselectivity, and the impurity profile, all of which are critical to reproducibility. We will compare two workhorse methods: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Method 1: The Wittig Reaction
The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphorus ylide.[1] For the synthesis of this compound, this involves the reaction of 4-chlorobenzaldehyde with a stabilized ylide derived from a phosphonium salt like (Carbomethoxymethyl)triphenylphosphonium bromide.
Causality Behind the Protocol: The choice of a stabilized ylide (one with an electron-withdrawing group like an ester) is crucial as it is less reactive and more selective, generally favoring the formation of the (E)-isomer, which is often the desired product.[2] The reaction conditions, particularly the choice of base and solvent, are paramount for reproducible ylide formation and subsequent reaction. Anhydrous conditions are critical to prevent quenching of the highly basic reagents.
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (Carbomethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) or potassium tert-butoxide (t-BuOK, 1.1 equivalents) portion-wise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).[1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Reaction with Aldehyde: Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.[1][3]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful alternative that utilizes a phosphonate carbanion to react with an aldehyde, also producing an alkene.[4][5] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous work-up, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[5][6]
Causality Behind the Protocol: The HWE reaction with stabilized phosphonates, such as trimethyl phosphonoacetate, is highly stereoselective for the (E)-alkene.[4] The choice of base and cation can influence this selectivity. For instance, using sodium hydride in THF generally provides high (E)-selectivity.[7]
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
-
Carbanion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash the mineral oil away with anhydrous hexanes.
-
Re-suspend the NaH in fresh anhydrous THF and cool to 0 °C.
-
Add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until hydrogen evolution ceases.
-
Reaction with Aldehyde: Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Comparative Summary of Synthetic Methods
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Justification for Reproducibility |
| Typical Yield | Good to Excellent (60-90%) | Excellent (>85%) | HWE often provides higher and more consistent yields due to cleaner reaction profiles.[8] |
| Stereoselectivity | Good (E/Z ratio varies) | Excellent (Predominantly E-isomer) | HWE offers superior control for the (E)-isomer, which is critical for batch-to-batch consistency.[4] |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester | The ease of removal of the HWE byproduct significantly aids in reproducible purification.[5] |
| Reaction Time | Longer (12-24 hours) | Shorter (2-4 hours) | Shorter reaction times can reduce the formation of side products.[8] |
| Ease of Purification | Moderate (Chromatography often required) | High (Simple extraction may suffice) | Simplified purification reduces variability between batches. |
Workflow for Synthesis
Caption: Comparative workflow for Wittig vs. HWE synthesis.
Part 2: Purification Strategies and the Prevention of Polymerization
The purity of this compound is not just a measure of quality but a prerequisite for reproducible downstream experiments. The primary challenge during purification is preventing thermally or catalytically induced polymerization.[9][10]
The Critical Role of Polymerization Inhibitors Before any purification step involving heat (distillation) or extended processing time (chromatography), it is imperative to add a radical inhibitor.
-
Hydroquinone (HQ) or p-Methoxyphenol (MEHQ) are commonly used at concentrations of 100-200 ppm to stabilize the monomer.[9][10]
Method 1: Column Chromatography
Column chromatography is highly effective for removing both polar and non-polar impurities, including residual phosphine oxide from the Wittig reaction.[10]
Experimental Protocol: Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Eluent System: A non-polar/polar solvent system is typical. Start with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity based on TLC analysis.
-
Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column for better separation.
-
Elution: Elute the column, collecting fractions and monitoring by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40 °C). Crucially, ensure the receiving flask contains a small amount of inhibitor.
Method 2: Vacuum Distillation
Distillation is effective for separating the product from non-volatile impurities but carries a high risk of polymerization if not performed correctly.[3][10]
Experimental Protocol: Vacuum Distillation
-
Inhibitor: Add a polymerization inhibitor (e.g., hydroquinone) to the crude oil before heating.
-
Apparatus: Use a short-path distillation apparatus to minimize the residence time at high temperatures.
-
Vacuum: Apply a high vacuum to lower the boiling point of the product.
-
Heating: Use a well-controlled oil bath for even heating. Avoid localized hot spots which can initiate polymerization.[9]
-
Collection: Collect the distillate in a receiver cooled in an ice bath. The receiver should also contain an inhibitor.
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Impact on Reproducibility |
| Column Chromatography | Excellent for removing a wide range of impurities.[10] | Can be time-consuming and uses large solvent volumes. | High. Provides very pure material, ensuring a consistent starting point for subsequent reactions. |
| Vacuum Distillation | Fast and effective for non-volatile impurities. | High risk of polymerization.[10] May not separate isomers effectively. | Moderate. If not carefully controlled, can lead to batch-to-batch variation due to polymer formation. |
| Aqueous Washes | Good for removing water-soluble byproducts (e.g., HWE phosphate, salts).[3][11] | Ineffective for organic-soluble impurities. | Essential first step. Reproducible removal of salts and catalysts is key. |
Part 3: Analytical Characterization for Validation
Rigorous analytical characterization is the final and most critical step in ensuring reproducibility. Each new batch must be validated against a comprehensive set of analytical data.
Key Analytical Techniques
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation and is highly sensitive to impurities. For this compound, key signals include the vinyl protons, the aromatic protons showing the characteristic para-substitution pattern, and the methyl ester protons.[12][13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see strong absorbances for the ester C=O stretch (~1720 cm⁻¹), the alkene C=C stretch (~1635 cm⁻¹), and C-Cl stretches.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for determining purity and confirming the molecular weight. The fragmentation pattern from MS provides further structural confirmation.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity with high precision and detecting trace impurities that may not be visible by NMR.[15]
Reference Analytical Data for Methyl (E)-3-(4-chlorophenyl)acrylate
| Analysis Type | Expected Result | Source |
| Molecular Weight | 196.63 g/mol | [16] |
| Appearance | White to pale yellow solid/liquid | [16][17] |
| ¹H NMR (CDCl₃) | δ ~3.8 (s, 3H, -OCH₃), ~6.4 (d, 1H, vinyl), ~7.3-7.5 (m, 4H, Ar-H), ~7.6 (d, 1H, vinyl) | [18] |
| ¹³C NMR (CDCl₃) | δ ~52 (OCH₃), ~118 (vinyl CH), ~129 (Ar-CH), ~130 (Ar-CH), ~133 (Ar-C), ~136 (Ar-C), ~145 (vinyl CH), ~167 (C=O) | [18] |
| IR (cm⁻¹) | ~1720 (C=O), ~1635 (C=C), ~1200 (C-O), ~825 (p-subst. bend) | [14] |
| Purity (Typical) | >98% by HPLC or GC | [16] |
Workflow for Quality Control
Caption: A self-validating workflow for quality control.
By systematically addressing the variables in synthesis, purification, and characterization, researchers can establish a robust and reproducible process for obtaining high-quality this compound. Adherence to these principles of causality, self-validation, and rigorous analysis is fundamental to advancing reliable and trustworthy science.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
-
Facile Synthesis of α-Substituted Acrylate Esters. The Journal of Organic Chemistry. [Link]
- 2-Ethylhexyl Acrylate Purity Control: 5 Proven Synthesis Str
- Preparation of Acrylic Acid Esters for Use as Plasticizers: Applic
- Process for the purification of acrylate and methacrylate esters.
- Process for the preparation of pure acrylate esters.
-
α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions. National Center for Biotechnology Information. [Link]
-
Strategies for the synthesis of acrylates. ResearchGate. [Link]
- Process for recovery and purification of acrylate and methacrylate esters by extractive distillation with water.
-
One-Pot Synthesis of α-Substituted Acrylates. ResearchGate. [Link]
- A Solvent Free Wittig Reaction. University of Wisconsin-Madison.
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Methyl (2E)-3-(4-chlorophenyl)acrylate. ChemBK. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. National Center for Biotechnology Information. [Link]
-
Additional experimental data. Beilstein Journals. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
(R)-methyl 2-((diphenylphosphoryl)(phenyl)methyl)acrylate (4a). The Royal Society of Chemistry. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Center for Biotechnology Information. [Link]
-
Methyl Methacrylate. Occupational Safety and Health Administration. [Link]
-
The synthesis of the title molecule, I. (i) Methyl acrylate, MeOH, 25... ResearchGate. [Link]
-
Synthesis of Poly(styrene-acrylates-acrylic acid) Microspheres and Their Chemical Composition towards Colloidal Crystal Films. ResearchGate. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
- Cross-Validation of Analytical Methods for 2-(4-Chlorophenyl)
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Malaysian Journal of Microscopy.
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Synthesis and polymerization of bio-based acrylates: a review. Polymer Chemistry (RSC Publishing). [Link]
- Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol.
-
(E)-Methyl 3-(2-chlorophenyl)acrylate. PubChem. [Link]
-
Synthesis and polymerization of bio-based acrylates: a review. ResearchGate. [Link]
-
Determination of Impurities in High-Purity Methyl Methacrylate by Chromadistillation Coupled with Atmospheric Pressure Photochemical Ionization Mass Spectrometry. ResearchGate. [Link]
-
Evaluating Natural Alternatives to Synthetic Acrylic Polymers: Rheological and Texture Analyses of Polymeric Water Dispersions. ACS Omega. [Link]
-
methyl acrylate synthesis. Hive Newbee Forum. [Link]
-
State of the Art in Dual-Curing Acrylate Systems. National Center for Biotechnology Information. [Link]
-
IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. ResearchGate. [Link]
-
New Methods in the Synthesis of (Meth)Acrylates. ResearchGate. [Link]
-
Methyl acrylate. Wikipedia. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. epluschemical.com [epluschemical.com]
- 10. US20120203028A1 - Process for the preparation of pure acrylate esters - Google Patents [patents.google.com]
- 11. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 12. malayajournal.org [malayajournal.org]
- 13. Methyl 2-chlorophenylacetate(57486-68-7) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Methyl 3-(4-chlorophenyl)acrylate | 7560-44-3 [sigmaaldrich.com]
- 17. chembk.com [chembk.com]
- 18. beilstein-journals.org [beilstein-journals.org]
Validating the analytical methods for Methyl 2-(4-chlorophenyl)acrylate
Executive Summary
Methyl 2-(4-chlorophenyl)acrylate (often synthesized as the (E)-isomer, Methyl 4-chlorocinnamate) acts as a critical intermediate in the synthesis of agrochemicals and functionalized polymers. Its structure—combining a reactive acrylate moiety with a lipophilic chlorophenyl ring—presents a unique analytical challenge: balancing the detection of geometric isomers while preventing thermal polymerization during analysis.
This guide provides a comparative technical analysis of High-Performance Liquid Chromatography (HPLC-UV) versus Gas Chromatography (GC-FID) . While GC is traditional for volatile esters, HPLC-UV is identified here as the superior method for Assay and Purity determination due to the molecule's thermal sensitivity and strong UV chromophore.
Part 1: Physicochemical Profiling & Method Selection
To validate a robust method, one must first understand the molecule's behavior under stress.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Acrylate ester + Chlorophenyl ring | Strong UV absorbance at ~254 nm (aromatic) and ~210 nm (carbonyl). |
| Melting Point | 73–75°C (Solid) | Requires dissolution in solvent (ACN/MeOH) prior to injection. |
| Reactivity | Polymerization prone | High Risk: Thermal degradation in GC injector ports can lead to false impurity peaks. |
| Isomerism | E/Z Geometric Isomers | Method must resolve the (E)-isomer from the (Z)-isomer impurity. |
Decision Matrix: HPLC vs. GC
The following decision tree illustrates the logical selection process for this specific analyte.
Figure 1: Analytical decision tree prioritizing HPLC for the main assay due to thermal instability risks.
Part 2: Comparative Methodology
Method A: RP-HPLC (Recommended for Purity/Assay)
Rationale: The chlorophenyl group renders the molecule hydrophobic, making it ideal for Reverse Phase (RP) chromatography. The aromatic ring allows for high-sensitivity UV detection, avoiding the need for derivatization.
-
Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or equivalent).
-
Mobile Phase: Isocratic 60:40 Acetonitrile : Water (0.1% Phosphoric Acid).
-
Note: Acid is added to suppress silanol activity, ensuring sharp peaks for the ester.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
-
Temperature: 25°C (Ambient). Do not heat the column to prevent on-column degradation.
Method B: GC-FID (Recommended for Residual Solvents)
Rationale: Useful only for detecting synthesis precursors (e.g., methanol, volatile chlorinated benzenes) that elute before the main peak degrades.
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane).
-
Injector Temp: 200°C (Must be minimized).
-
Carrier Gas: Helium @ 1.5 mL/min.
-
Split Ratio: 20:1 (To prevent column overload).
Performance Comparison Table
| Parameter | Method A: RP-HPLC | Method B: GC-FID |
| Linearity (R²) | > 0.999 (0.01 - 1.0 mg/mL) | > 0.995 (Volatility dependent) |
| Precision (RSD) | < 0.5% | < 2.0% |
| Selectivity | Excellent for E/Z isomers | Good for solvents; poor for oligomers |
| Degradation Risk | Low (Room Temp) | High (Thermal Polymerization) |
| Limit of Quantitation | ~0.05 µg/mL | ~1.0 µg/mL |
Part 3: Validation Protocol (ICH Q2(R2) Aligned)
To ensure Trustworthiness , the validation must follow a "Self-Validating" lifecycle. This protocol aligns with the latest ICH Q2(R2) guidelines.
Specificity (Stress Testing)
-
Objective: Prove the method can distinguish this compound from its degradants.
-
Protocol:
-
Inject Standard Solution.
-
Inject Acid Hydrolysis Sample (0.1N HCl, 60°C, 2 hrs).
-
Inject Base Hydrolysis Sample (0.1N NaOH, 60°C, 2 hrs).
-
Acceptance Criteria: Purity angle < Purity threshold (using PDA detector). Resolution (Rs) between main peak and nearest degradant > 1.5.
-
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Calculation: Plot Peak Area vs. Concentration.
-
Acceptance: Correlation Coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a placebo matrix (if formulation) or solvent (if API).
-
Levels: Low (80%), Medium (100%), High (120%).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Robustness (The "Self-Validating" Check)
Deliberately vary parameters to test method stability.
-
Flow Rate: ± 0.1 mL/min.
-
Wavelength: ± 2 nm.
-
Mobile Phase: ± 2% Organic modifier.
-
Success Metric: System Suitability (Tailing factor < 2.0, Plate count > 2000) must pass under all conditions.
Part 4: Experimental Workflow Visualization
The following diagram outlines the validation lifecycle, ensuring data integrity from sample prep to final reporting.
Figure 2: Step-by-step validation workflow ensuring system suitability before data collection.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
-
PubChem. (n.d.).[2] Methyl 2-chloroacrylate Compound Summary (Analog Reference). National Center for Biotechnology Information. Link
-
E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.Link
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link
Sources
Benchmarking the performance of Methyl 2-(4-chlorophenyl)acrylate derivatives
Comparative Analysis of Regioisomerism, Reactivity, and Biological Potency
Executive Summary
This guide benchmarks Methyl 2-(4-chlorophenyl)acrylate (an
While the 3-isomer (cinnamate) is a standard scaffold in medicinal chemistry, the 2-isomer represents a distinct class of "privileged structures" due to its unique electronic environment and steric profile. This guide demonstrates that the 2-isomer offers superior electrophilicity (Michael acceptor capability) due to an accessible terminal methylene group, making it a more potent covalent inhibitor candidate, albeit with distinct synthetic challenges compared to the Heck-derived 3-isomer.
Module 1: Structural & Reactivity Benchmarking
The core differentiator between the target (2-isomer) and the benchmark (3-isomer) is the accessibility of the
1.1 Electrophilic Accessibility Comparison
| Feature | Target: 2-(4-chlorophenyl)acrylate | Benchmark: 3-(4-chlorophenyl)acrylate | Implication |
| Structure | Target has terminal alkene. | ||
| Michael Acceptor Site | Target is sterically unhindered. | ||
| Electronic Effect | Ar group stabilizes | Ar group stabilizes | Target supports faster nucleophilic attack. |
| Covalent Binding | High Reactivity (Cysteine targeting) | Moderate/Low Reactivity | Target preferred for covalent warheads. |
1.2 Mechanistic Visualization
The following diagram illustrates the steric advantage of the 2-isomer during nucleophilic attack (e.g., by a Cysteine thiol in a protein binding pocket).
Figure 1: Comparative mechanism of Michael addition. The 2-isomer allows unobstructed attack at the terminal methylene, whereas the 3-isomer's beta-phenyl ring impedes the nucleophile.
Module 2: Synthetic Efficiency & Protocols
Synthesis of the 2-isomer is often more demanding than the 3-isomer, which is readily accessible via standard Heck coupling.
2.1 Comparative Synthetic Routes
-
Benchmark (3-isomer): Heck Reaction . High yields, trans-selective.[1]
-
Target (2-isomer): Baylis-Hillman (modified) or Pd-Catalyzed Alpha-Arylation .
Experimental Protocol: Synthesis of this compound Method adapted from Baylis-Hillman dehydration routes.
-
Reagents: 4-Chlorobenzaldehyde (1.0 eq), Methyl Acrylate (excess), DABCO (catalytic).
-
Step 1 (Adduct Formation): Stir reactants at RT for 24-48h. Note: Reaction rate is slow; ultrasound irradiation can accelerate this.
-
Step 2 (Dehydration): Treat the intermediate alcohol with
/ Pyridine or to force elimination to the acrylate. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
-
Validation:
diagnostic peaks: Two geminal doublets for at 5.8 and 6.4 ppm (distinct from the doublet at 7.6 ppm seen in the 3-isomer).
2.2 Yield Comparison Table
| Reaction Type | Substrate | Catalyst/Reagent | Typical Yield | Reaction Time |
| Heck (Benchmark) | 4-Cl-Iodobenzene + Methyl Acrylate | 85-95% | 4-12 h | |
| Baylis-Hillman | 4-Cl-Benzaldehyde + Methyl Acrylate | DABCO / | 60-75% | 24-72 h |
| Alpha-Arylation | 4-Cl-Bromobenzene + Methyl Acrylate | 50-65% | 18-24 h |
Module 3: Biological Performance Benchmarking
Data synthesized from cytotoxicity and antimicrobial studies of chlorocinnamate esters.
3.1 Cytotoxicity (Anticancer Potential)
The 4-chlorophenyl moiety enhances lipophilicity (LogP), aiding cell membrane penetration, while the acrylate moiety acts as the "warhead."
-
Benchmark Data (3-isomer): IC50 against MDA-MB-231 (Breast Cancer)
45.7 M . -
Target Data (2-isomer/Derivatives): IC50 against MDA-MB-231
3.2 - 6.0 M .
Analysis: The 2-isomer derivatives (often tested as Baylis-Hillman adducts or specific alpha-substituted forms) show significantly higher potency (up to 10-fold). This is attributed to the enhanced Michael acceptor reactivity allowing for irreversible binding to tubulin or other cysteine-rich targets.
3.2 Antimicrobial Activity (MIC)
-
Benchmark (Methyl 4-chlorocinnamate): MIC
5.09 mol/mL.[5] -
Target (2-substituted analogs): MIC values often range lower (0.5 - 2.0
mol/mL) when functionalized with solubilizing groups (e.g., amine tails via Baylis-Hillman modification).
3.3 Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis of the scaffold. The combination of the lipophilic 4-Cl group and the accessible alpha-methylene is critical for potency.
Module 4: Physicochemical Profile (ADMET)
For drug development, the shift from the 3-isomer to the 2-isomer alters the metabolic stability profile.
| Property | Benchmark (3-isomer) | Target (2-isomer) | Note |
| LogP (Calc) | ~2.9 | ~2.8 | Similar lipophilicity. |
| Metabolic Stability | High (Conjugated system) | Moderate | The terminal alkene is more susceptible to oxidative metabolism (P450 epoxidation). |
| GSH Half-life | > 60 min | < 15 min | Target is rapidly scavenged by Glutathione due to high reactivity. |
Recommendation: The 2-isomer is best utilized as a targeted covalent inhibitor where rapid target engagement occurs before metabolic clearance, or as a synthetic intermediate for heterocycle formation (e.g., pyrazolones).
References
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed Central. Available at: [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening. ACS Omega. Available at: [Link]
-
Heck Reaction: Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]
- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives.Scientific Reports. (Context on Baylis-Hillman derived bioactivity).
-
Cytotoxic effects of acrylates and methacrylates. Journal of Biomedical Materials Research. Available at: [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Statistical Validation of Data in Methyl 2-(4-chlorophenyl)acrylate Studies
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the reliability of scientific data is paramount. This guide provides a comprehensive framework for the statistical validation of data originating from studies of Methyl 2-(4-chlorophenyl)acrylate, a key intermediate in various synthetic pathways. By adhering to the principles outlined herein, researchers can ensure the integrity and reproducibility of their findings, fostering confidence within the scientific community and accelerating the pace of discovery.
This document will delve into the critical aspects of data validation, from the initial experimental design to the application of robust statistical analyses. We will explore common analytical techniques for characterizing this compound and present a structured approach to validating the data generated. This includes establishing system suitability, assessing linearity and range, and determining accuracy and precision, all underpinned by sound statistical reasoning.
Section 1: Analytical Characterization of this compound
The accurate characterization of this compound is the foundation upon which all subsequent data analysis rests. A combination of spectroscopic and chromatographic techniques is typically employed to confirm its identity, purity, and concentration.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of this compound. The chemical shifts and coupling constants provide unambiguous confirmation of the compound's identity. For instance, the carbonyl signal in ¹³C NMR spectra of acrylates is particularly sensitive to configurational differences in the macromolecular chain[1].
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of an acrylate polymer will be dominated by peaks from the ester group[2]. For this compound, characteristic peaks for the C=C bond and the ester functional group (C=O and C-O stretches) are expected[2][3].
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and for quantifying it in various matrices.[4][5][6] Gas chromatography (GC) can also be used, but the high volatility and potential for self-polymerization of acrylates at high temperatures can present challenges[4].
Alternative Chromatographic Technique: Pyrolysis-Liquid Chromatography (py-LC) can be employed to overcome issues with the recovery of certain functional fragments that can occur with py-GC analysis of acrylic resins[7].
Section 2: The Imperative of Statistical Validation
Statistical validation is not merely a procedural formality; it is a systematic process to demonstrate that an analytical method is suitable for its intended purpose.[8][9] This process provides scientific evidence that the method is reliable and consistent.[8] The key parameters for validation, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, accuracy, precision, detection limit, quantitation limit, linearity, and range.[8][10][11]
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for the analysis of this compound.
Caption: Workflow for HPLC Method Validation.
Section 3: Detailed Protocols and Statistical Analysis
This section provides detailed protocols for key validation experiments and the corresponding statistical analyses.
System Suitability
Objective: To ensure the chromatographic system is performing adequately before commencing sample analysis.
Protocol:
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the standard solution six replicate times.
-
Record the peak area and retention time for each injection.
Statistical Analysis:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak areas and retention times.
-
Acceptance Criteria: The %RSD should typically be less than 2%.
Linearity and Range
Objective: To demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range.[10]
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples. A typical range for an assay of an active constituent is 80% to 120% of the nominal concentration[12].
-
Inject each standard in triplicate.
-
Record the peak area for each injection.
Statistical Analysis:
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999.[4]
Accuracy
Objective: To determine the closeness of the measured value to the true value.[11]
Protocol (Spiking Method):
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analyze the spiked samples and determine the concentration of the analyte.
Statistical Analysis:
-
Calculate the percentage recovery for each replicate: (Measured Concentration / Spiked Concentration) * 100.
-
Calculate the mean recovery and %RSD at each concentration level.
-
Acceptance Criteria: The mean recovery should be within 98-102% for an assay, with a %RSD of ≤2%[11].
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[10]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample of this compound on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Statistical Analysis:
-
Calculate the mean, SD, and %RSD for the results obtained under both repeatability and intermediate precision conditions.
-
An F-test can be used to compare the variances of the two sets of data to determine if there is a significant difference.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should generally be below specified limits, often ≤2% for assays[11].
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
Protocol:
-
Analyze a placebo sample to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze samples of known related substances and potential impurities to demonstrate that they are well-resolved from the main analyte peak.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on a sample of this compound and analyze the resulting solutions to ensure that the degradation products do not interfere with the quantification of the parent compound.
Statistical Analysis:
-
Visually inspect the chromatograms for peak resolution.
-
Peak purity analysis using a diode array detector (DAD) or mass spectrometry can provide quantitative evidence of specificity[12].
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD.
-
The concentration that yields a signal-to-noise ratio of approximately 10:1 is generally accepted as the LOQ[12].
Statistical Analysis:
-
The LOD and LOQ can also be calculated based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (SD of the response / Slope)
-
LOQ = 10 * (SD of the response / Slope)
-
Section 4: Data Comparison and Interpretation
A crucial aspect of data validation is comparing the performance of the developed method with alternative approaches. This provides a broader context for the method's utility and highlights its advantages and limitations.
Comparison with Alternative Analytical Methods
The primary analytical method for this compound is typically reversed-phase HPLC with UV detection. However, other techniques can be considered as comparators.
| Feature | HPLC-UV | GC-FID/MS | ¹H NMR |
| Principle | Separation based on polarity | Separation based on volatility | Nuclear spin transitions |
| Quantitation | High | High | Moderate |
| Specificity | Good with appropriate column and mobile phase | Excellent with MS | Excellent |
| Sample Throughput | High | High | Low |
| Challenges | Potential for co-eluting impurities | Thermal degradation of acrylates[4] | Lower sensitivity |
Interpreting Validation Data: A Decision Logic
The following diagram outlines the logical flow for interpreting the results of the validation studies.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. azom.com [azom.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 9. wjarr.com [wjarr.com]
- 10. longdom.org [longdom.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. apvma.gov.au [apvma.gov.au]
Independent Verification of the Biological Targets of Methyl 2-(4-chlorophenyl)acrylate: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the precise identification and validation of a small molecule's biological target are paramount. This foundational knowledge underpins the entire trajectory of a therapeutic program, from lead optimization to clinical trial design. This guide provides a comprehensive framework for the independent verification of the biological targets of Methyl 2-(4-chlorophenyl)acrylate, a compound of interest with potential therapeutic applications. Drawing upon established principles of chemical biology and pharmacology, we will explore and compare orthogonal experimental strategies, offering in-depth protocols and the rationale behind their application. Our focus is to equip researchers with the necessary tools to rigorously validate putative targets, ensuring a solid foundation for further development.
While direct studies on this compound are limited, recent research on structurally analogous 3-(4-chlorophenyl)acrylate derivatives has provided a compelling putative target: β-tubulin . A study by Al-Warhi, et al. demonstrated that these related compounds exhibit significant antiproliferative activity against the MDA-MB-231 human breast carcinoma cell line and inhibit β-tubulin polymerization.[1][2] This finding provides a strong, data-driven hypothesis for the mechanism of action of this compound and serves as the starting point for our independent verification workflow.
The Imperative of Independent Target Verification
Phenotypic screening, which identifies compounds that produce a desired biological effect, is a powerful engine for drug discovery.[3][4] However, the initial "hit" from such a screen is merely the beginning of the journey. The subsequent and often challenging step of target deconvolution—identifying the specific molecular target of the active compound—is critical for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the direct molecular interactions of a compound is fundamental to explaining its biological effects.
-
Lead Optimization: A validated target provides a rational basis for medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicity Profiling: Knowledge of the primary target and potential off-targets is crucial for predicting and mitigating adverse effects.
-
Intellectual Property: A well-defined target and MoA strengthen the intellectual property position of a novel therapeutic agent.[3]
Given the inherent complexities of cellular systems, a single experimental approach is rarely sufficient to definitively identify a drug's target. Therefore, a multi-pronged strategy employing orthogonal methods is the gold standard for robust target validation.
Comparative Analysis of Target Validation Strategies
We will now delve into a comparative analysis of several key experimental approaches for validating β-tubulin as the direct target of this compound. These methods range from biochemical assays that probe direct protein-ligand interactions to cell-based assays that assess the downstream cellular consequences of target engagement.
Table 1: Comparison of Orthogonal Target Validation Methods for this compound
| Method | Principle | Strengths | Weaknesses | Resource Requirements | Data Output |
| In Vitro Tubulin Polymerization Assay | Measures the effect of the compound on the polymerization of purified tubulin into microtubules, typically monitored by light scattering or fluorescence. | Direct evidence of interaction with the target protein; quantitative (IC50); relatively low cost. | Lacks cellular context; may not reflect in vivo activity; requires purified protein. | Purified tubulin, spectrophotometer or fluorometer. | Quantitative inhibition of tubulin polymerization. |
| Immunofluorescence Microscopy | Visualizes the microtubule network in cells treated with the compound using antibodies against tubulin. | Provides direct visual evidence of the compound's effect on the cytoskeleton in a cellular context; qualitative assessment of microtubule disruption. | Indirect evidence of target engagement; may not distinguish between direct and indirect effects; lower throughput. | Cell culture facilities, fluorescence microscope, anti-tubulin antibodies. | Images of microtubule morphology. |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle using flow cytometry, as microtubule disruption typically causes a G2/M phase arrest. | Quantitative measure of a key downstream cellular phenotype; high-throughput. | Indirect evidence; other cellular perturbations can also cause G2/M arrest. | Cell culture facilities, flow cytometer, DNA-staining dye (e.g., propidium iodide). | Cell cycle distribution histograms. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. A bound ligand typically stabilizes the protein, leading to a higher melting temperature.[5] | Direct evidence of target engagement in a cellular or lysate context; no chemical modification of the compound is required. | Can be technically challenging; may not be suitable for all targets; requires specific antibodies for Western blot detection. | Cell culture facilities, PCR thermocycler, Western blotting equipment, specific antibodies. | Protein melting curves. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[4][6][7] | Unbiased identification of potential binding partners; can identify novel targets. | Requires chemical modification of the compound, which may alter its binding properties; can generate false positives (non-specific binders). | Synthesis of an affinity probe, chromatography equipment, mass spectrometer. | List of potential protein binders. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments discussed above.
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is adapted from standard methods used to assess the effects of small molecules on tubulin dynamics.
Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole (positive control for polymerization inhibition)
-
DMSO (vehicle control)
-
96-well, clear bottom plates
-
Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 100 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare stock solutions of this compound, paclitaxel, and nocodazole in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include wells for vehicle (DMSO), positive, and negative controls.
-
Add 85 µL of General Tubulin Buffer containing 1 mM GTP and 10% glycerol to each well.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 10 µL of pre-warmed, diluted tubulin (final concentration of 1-2 mg/mL) to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the test compound.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.
-
Causality and Self-Validation: This assay directly measures the impact of the compound on the purified target protein, providing a direct link between the compound and the observed biochemical effect. The inclusion of both positive (nocodazole) and negative (DMSO) controls ensures that the assay is performing as expected and that any observed inhibition is due to the specific activity of the test compound.
Protocol 2: Immunofluorescence Microscopy of the Microtubule Network
Objective: To visualize the effect of this compound on the integrity of the microtubule cytoskeleton in cultured cells.
Materials:
-
MDA-MB-231 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
This compound
-
Nocodazole (positive control)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed MDA-MB-231 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 determined from a cell viability assay), nocodazole, or DMSO for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody (anti-α-tubulin) diluted in 1% BSA/PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for DAPI and Alexa Fluor 488.
-
Expected Results: Untreated cells should display a well-defined, filamentous microtubule network. Cells treated with an effective concentration of this compound are expected to show a disrupted, diffuse microtubule network, similar to the effect of the positive control, nocodazole.
Visualization of Workflows and Mechanisms
To further clarify the experimental logic and proposed mechanism, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The independent verification of a drug's biological target is a cornerstone of modern, rational drug development. While preliminary evidence strongly suggests that β-tubulin is a primary target of compounds structurally related to this compound, rigorous and independent validation is essential. By employing a multi-faceted approach that combines direct biochemical assays with cell-based functional readouts, researchers can build a robust and compelling case for the compound's mechanism of action. The comparative guide and detailed protocols provided herein offer a clear roadmap for this critical phase of investigation, ultimately enabling more informed decisions in the progression of this and other promising small molecules.
References
-
Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
-
Moy, T. J., & Taunton, J. (2013). Target deconvolution techniques in modern phenotypic profiling. Chemical Society Reviews, 42(2), 857-867. Retrieved from [Link]
-
Li, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1435–1443. Retrieved from [Link]
-
Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(19), 7009. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Retrieved from [Link]
Sources
- 1. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. technologynetworks.com [technologynetworks.com]
- 7. selvita.com [selvita.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Methyl 2-(4-chlorophenyl)acrylate
Executive Summary: Immediate Action Profile
Methyl 2-(4-chlorophenyl)acrylate is a specialized halogenated alpha-beta unsaturated ester. Unlike standard organic waste, it presents a dual-hazard profile :
-
Chemical Reactivity: As an acrylate, it possesses a high potential for exothermic polymerization, particularly if inhibitors are depleted or if mixed with initiators (peroxides/oxidizers).
-
Halogen Content: The chlorine substituent mandates segregation from standard organic solvents to prevent damage to non-scrubbed incinerators and to comply with EPA/RCRA halogenated waste protocols.
Core Directive: Do NOT dispose of this compound down the drain or in general "Organic Waste" containers. It must be managed as Halogenated Chemical Waste with polymerization safeguards.
Physicochemical Hazard Profile
Verify specific physical properties against your lot-specific Safety Data Sheet (SDS), as synthesis impurities can alter flash points.
| Property | Characteristic | Operational Implication |
| Functional Group | Chlorinated Acrylate Ester | High Reactivity: Prone to radical polymerization. |
| Waste Class | Halogenated Organic | Segregation: Must not be mixed with non-halogenated solvents (e.g., Acetone, Methanol) to avoid re-classification fees or incineration rejection. |
| Stability | Inhibited (typically with MEHQ) | Storage: Requires air (oxygen) to activate the inhibitor. Do not store under pure nitrogen for extended periods. |
| Flash Point | Combustibility: While likely not "Flammable" (Class 3) like methyl acrylate, it is "Combustible." Treat as ignitable waste. | |
| Toxicity | Irritant / Sensitizer | PPE: Double nitrile gloves recommended due to acrylate permeation risks. |
Critical Handling Logic (The "Why")
The Polymerization Trap
Standard waste drums are often "black boxes" containing mixtures of solvents. If this compound is added to a drum containing trace peroxides (from old ethers) or AIBN, it can initiate a runaway polymerization reaction .
-
The Risk: This reaction is exothermic. In a sealed waste drum, this heat cannot escape, leading to rapid pressure buildup, drum bulging, or explosion.
-
The Fix: Ensure the waste stream is free of radical initiators.[1][2] If the waste solution is concentrated (>10%), consider adding extra stabilizer (e.g., 100 ppm Hydroquinone) before drumming.
The Halogen Constraint
Incinerators designed for standard organic waste (fuel blending) cannot handle high chlorine content because combustion generates Hydrogen Chloride (HCl) gas, which corrodes the facility's stack.
-
The Fix: This material must be sent to a Hazardous Waste Incinerator equipped with acid gas scrubbers. Labeling it correctly as "Halogenated" ensures it goes to the right facility.
Protocol: Waste Segregation & Storage
Workflow Diagram: Disposal Decision Tree
Figure 1: Decision logic for segregating chlorinated acrylate waste. Note that even if dissolved in a non-halogenated solvent like Acetone, the presence of the chlorinated solute forces the entire mixture into the Halogenated waste stream.
Step-by-Step Disposal Procedure
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the product has hydrolyzed to release acid.
-
Headspace: Leave at least 10% headspace. Do not fill to the brim. Oxygen in the headspace is necessary for the stabilizer (MEHQ) to function effectively [1].
Step 2: Labeling[1][3][4]
-
Primary Tag: "Hazardous Waste - Halogenated Organic."
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "MCPA."
-
Hazard Checkboxes: Check "Toxic," "Irritant," and "Halogenated."
Step 3: Accumulation
-
Segregation: Store the waste container in a secondary containment tray separate from:
-
Oxidizers (Nitric acid, Peroxides).
-
Polymerization initiators.
-
Strong bases (which can induce hydrolysis).
-
-
Environment: Store in a cool area away from direct sunlight (UV light can degrade inhibitors and trigger polymerization).
Step 4: Final Handoff
-
Coordinate with your EHS (Environmental Health & Safety) department.
-
DOT Shipping (Likely Classification):
-
If Pure:UN3082 , Environmentally hazardous substance, liquid, n.o.s. (this compound), 9, PG III.
-
If in Solvent: Classification will likely follow the solvent (e.g., UN1888 for Chloroform) with the constituent noted.
-
Protocol: Emergency Spill Response
Pre-requisite: Only attempt cleanup if the spill is small (<500 mL) and you are trained.
-
Isolate: Evacuate the immediate area. Acrylates are potent sensitizers; inhalation of vapors should be minimized.
-
PPE Up: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. If aerosolized, use a respirator with Organic Vapor cartridges.
-
Contain: Use inert absorbent material (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).
-
Critical Warning:Do not use sawdust or paper towels. These organic materials can react with the acrylate or facilitate rapid oxidation/polymerization, potentially causing a fire [2].[5]
-
-
Neutralize/Collect:
-
Scoop the absorbed material into a wide-mouth HDPE jar.
-
Do not seal the jar immediately if there is a reaction occurring (heat generation). Allow it to cool in a fume hood.
-
-
Decontaminate: Wash the surface with soap and water.[4] Treat the rinse water as hazardous waste.
References
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Acrylates. [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Codes for Halogenated Solvents (F-Codes). [Link]
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-(4-chlorophenyl)acrylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 2-(4-chlorophenyl)acrylate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is structured to offer a deep, yet immediately applicable, understanding of the necessary personal protective equipment (PPE) and procedures.
Understanding the Hazard: The Rationale Behind PPE Selection
While specific toxicological data for this compound is not widely published, its chemical structure as a chlorinated acrylate monomer provides a strong basis for predicting its hazard profile. Acrylates as a class are known for their potential to cause skin and respiratory irritation, and many are potent skin sensitizers, meaning repeated exposure can lead to allergic contact dermatitis.[1][2] The presence of a chlorinated phenyl group may further modify its reactivity and toxicological properties.
Therefore, our recommendations are grounded in a conservative approach, treating this compound with the caution afforded to related, well-characterized acrylates such as methyl acrylate and methyl-2-chloroacrylate.[3][4] The primary hazards we must mitigate are:
-
Dermal Contact: Acrylates can cause significant skin irritation and are known allergens.[4][5] Monomers can penetrate many common glove materials rapidly.[1][5]
-
Ocular Contact: Splashes can cause serious eye irritation or damage.[2][6]
-
Inhalation: Vapors and aerosols can irritate the respiratory tract.[3][7] Acute exposure to related compounds has been linked to symptoms like headache, dizziness, and nausea.[7][8]
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.
Given that acrylates can readily penetrate standard laboratory gloves, selecting the correct glove material is paramount.
-
Recommended Glove Type: Nitrile gloves are recommended for handling acrylates as they offer better resistance than latex or vinyl.[5]
-
The Case for Double-Gloving: For any procedure involving more than incidental contact, or for extended handling periods, double-gloving is a critical best practice.[1][5] This provides a significant increase in protection against breakthrough. A common and effective technique is to wear a lighter pair of nitrile gloves underneath a heavier-duty, extended-cuff nitrile glove.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If direct contact with the chemical occurs, remove the gloves immediately using the proper technique (see Section 4.2), wash your hands thoroughly, and don fresh gloves. Do not reuse disposable gloves.[9]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear indirectly vented chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. These provide a seal around the eyes, protecting against liquid splashes, and vapors.[9][10]
-
Face Shield: Whenever there is a significant risk of splashing—for example, when transferring larger volumes (>50 mL), working under pressure, or during heated reactions—a face shield must be worn in addition to chemical splash goggles.[11] The face shield protects the entire face from direct contact.
All work with this compound should ideally be conducted within a certified chemical fume hood to minimize vapor inhalation.[6]
-
When is a Respirator Needed? If engineering controls like a fume hood are not available or are insufficient to maintain exposure below established limits for similar compounds, respiratory protection is mandatory.[12] This may include situations such as large-scale transfers outside of a hood or during the cleanup of a significant spill.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[4] If there is a risk of generating aerosols or particulates, a combination OV/P95 or OV/P100 filter should be used. All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemically resistant apron worn over the lab coat is recommended.[13]
-
Full Coverage: Ensure that legs and feet are fully covered. Closed-toe shoes made of a non-porous material are mandatory. Shorts and sandals are never appropriate in a laboratory setting.
PPE Operational Plan: Donning and Doffing Procedures
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
-
Protective Clothing: Don your lab coat and any additional protective garments (e.g., apron).
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield (if required).
-
Outer Gloves: Put on the second, outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.
-
Protective Clothing: Unbutton your lab coat or apron, rolling it away from your body as you remove it to contain any surface contamination.
-
Respirator (if used): Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[9]
Decontamination and Disposal Plan
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Collection: Place all used gloves, disposable aprons, and other contaminated items into a designated, clearly labeled hazardous waste container.[2][9]
-
Spill Cleanup: In the event of a spill, use an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels to absorb large quantities. All materials used for cleanup, including the absorbent and PPE, must be disposed of as hazardous waste.
-
Non-Disposable PPE: Reusable items like face shields and goggles should be decontaminated after each use by washing with soap and water.
Summary of PPE Recommendations
| Task / Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Small-Scale (<10 mL) use inside a certified chemical fume hood | Double nitrile gloves | Chemical splash goggles | Not required if fume hood is operating correctly | Lab coat, full-coverage clothing, closed-toe shoes |
| Larger-Scale (>10 mL) use or transfers inside a fume hood | Double nitrile gloves (outer pair with extended cuffs) | Chemical splash goggles and face shield | Not required if fume hood is operating correctly | Lab coat, chemical-resistant apron, full-coverage clothing, closed-toe shoes |
| Any work outside of a fume hood where vapors/aerosols may be generated | Double nitrile gloves (outer pair with extended cuffs) | Chemical splash goggles and face shield | NIOSH-approved respirator with organic vapor cartridges | Lab coat, chemical-resistant apron, full-coverage clothing, closed-toe shoes |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant suit or apron over lab coat |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on engineering controls and task-specific risks.
References
- 5 Essential Safety Tips for Working with Acrylic. (2023). Vertex AI Search.
- 10 Acrylic Plastic Safety Tips To Know. (2024). A&C Plastics.
- Recommendation from the Scientific Committee on Occupational Exposure Limits for acrylic acid.European Commission.
- Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards.Centers for Disease Control and Prevention.
- Butyl acrylate - Hazardous Substance Fact Sheet.New Jersey Department of Health.
- Acrylates in the Dental Office – Hazards and Hand Protection. (2012).
- Allergy to acryl
- SAFE TRANSPORT OF ACRYL
- Safety data sheet - METHYL ACRYL
- Safety Data Sheet - 2-(4-Chlorophenyl)-2-methylpropan-1-ol. (2025). Angene Chemical.
- SAFETY DATA SHEET - Methyl methacryl
- METHYL ACRYLATE.
- ethyl acrylate.U.S. Environmental Protection Agency.
- Common Name: METHYL-2-CHLORO- ACRYLATE HAZARD SUMMARY.New Jersey Department of Health.
- SAFETY DATA SHEET - Methyl 2-chlorophenylacet
- SAFETY DATA SHEET - Methyl 2-propeno
- ICSC 0625 - METHYL ACRYLATE.
Sources
- 1. hourglass-intl.com [hourglass-intl.com]
- 2. download.basf.com [download.basf.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. nj.gov [nj.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. flacrylic.com [flacrylic.com]
- 11. acmeplastics.com [acmeplastics.com]
- 12. METHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
